Product packaging for 4-Phenyl-1,2,3-thiadiazole(Cat. No.:CAS No. 25445-77-6)

4-Phenyl-1,2,3-thiadiazole

Numéro de catalogue: B1662399
Numéro CAS: 25445-77-6
Poids moléculaire: 162.21 g/mol
Clé InChI: AWPNFXRMNNPKDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cytochrome P450 (CYP450) enzymes are a superfamily of oxidative catalysts important in the biosynthesis and metabolism of a wide range of endogenous molecules as well as the metabolism of xenobiotics. For example, CYP2B4 metabolizes substituted amines, CYP2E1 metabolizes various alcohols and halogenated alkenes, and CYP1A2 catalyzes the oxygenation of aromatic compounds and polycyclic hydrocarbons. 4-phenyl-1,2,3-Thiadiazole is, at 100 µM, a selective inhibitor of certain CYP450 enzymes (CYP2B4, CYP2E1), but not others (CYP1A2), with inactivation occurring in a mechanism-based manner. 1,2,3-Thiadiazole compounds and their derivatives, including this compound, are also commonly used as fungicides, herbicides, and plant growth regulators.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S B1662399 4-Phenyl-1,2,3-thiadiazole CAS No. 25445-77-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPNFXRMNNPKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296830
Record name 4-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25445-77-6
Record name 25445-77-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1,2,3-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry, agricultural science, and materials research. Its unique chemical properties and versatile biological activities make it a privileged structure in the development of novel therapeutic agents and functional materials. This guide provides an in-depth overview of the synthesis and diverse applications of a key derivative, 4-phenyl-1,2,3-thiadiazole, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most prominent and widely employed method for the synthesis of 1,2,3-thiadiazoles, including the 4-phenyl derivative, is the Hurd-Mori reaction.[1][2] This reaction involves the cyclization of hydrazone derivatives with thionyl chloride (SOCl₂).

The Hurd-Mori Synthesis Pathway

The synthesis of this compound via the Hurd-Mori pathway commences with the reaction of a ketone, in this case, acetophenone, with a hydrazide derivative (e.g., semicarbazide or tosylhydrazide) to form the corresponding hydrazone. This intermediate is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to facilitate the cyclization and formation of the 1,2,3-thiadiazole ring.[2][3]

Hurd_Mori_Synthesis cluster_reactants Starting Materials acetophenone Acetophenone semicarbazone Acetophenone Semicarbazone (Intermediate) acetophenone->semicarbazone + Semicarbazide semicarbazide Semicarbazide thionyl_chloride Thionyl Chloride (SOCl₂) thiadiazole This compound (Final Product) semicarbazone->thiadiazole + SOCl₂ (Cyclization)

Caption: Hurd-Mori synthesis of this compound.

Quantitative Data on Synthesis

The Hurd-Mori reaction and its modifications are generally efficient, providing good to excellent yields of the desired 1,2,3-thiadiazole derivatives.

Starting MaterialsReaction ConditionsProductYieldReference
Pyrazolyl-phenylethanones, Semicarbazide, SOCl₂Standard Hurd-MoriPyrazolyl-1,2,3-thiadiazolesGood-Excellent[2]
Ketones (alkyl/aryl), Semicarbazide, excess SOCl₂One-pot Hurd-Mori1,2,3-Thiadiazole hybridsN/A[2]
N-tosylhydrazones, Sulfur, TBAI (catalyst)Metal-free Hurd-Mori variationSubstituted aryl 1,2,3-thiadiazoles44-98%[2]
N-protected pyrrolidine precursor, SOCl₂Hurd-MoriPyrrolo[2,3-d][1][2][4]thiadiazoleHigh (with EWG)[5]
Detailed Experimental Protocol: Hurd-Mori Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from generalized procedures for the Hurd-Mori reaction.[2][3]

Step 1: Synthesis of Acetophenone Semicarbazone (Intermediate)

  • Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent such as aqueous ethanol.

  • Add a base, typically sodium acetate (1.5 equivalents), to neutralize the hydrochloride and facilitate the condensation reaction.

  • Stir the mixture at room temperature or with gentle heating for 1-2 hours until precipitation of the semicarbazone is complete.

  • Filter the solid product, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from ethanol if necessary.

Step 2: Cyclization to this compound

  • Cool a flask containing thionyl chloride (SOCl₂, typically 5-10 equivalents) in an ice bath to 0-5 °C.

  • Under anhydrous conditions and with vigorous stirring, add the dried acetophenone semicarbazone from Step 1 in small portions over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]

Applications of this compound and Derivatives

The 1,2,3-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[2][7]

Medicinal and Pharmacological Applications

Derivatives of 1,2,3-thiadiazole exhibit significant potential across various therapeutic areas.

  • Anticancer Activity: Certain 1,2,3-thiadiazole derivatives have shown cytotoxicity against cancer cell lines. For instance, specific derivatives tested against MCF-7 breast cancer cells showed IC₅₀ values comparable to the standard drug doxorubicin.[2]

  • Antiviral Activity: Potent anti-HIV-1 activity has been reported for 1,2,3-thiadiazole derivatives. One compound demonstrated an EC₅₀ value of 0.0364 µM, which was significantly more potent than the reference drug nevirapine.[2] Another derivative showed moderate anti-HIV activity with an EC₅₀ of 0.95 µM.[2]

  • Antifungal and Antibacterial Activity: These compounds have a broad spectrum of antimicrobial activities.[2][8] Organotin 1,2,3-thiadiazole carboxylates have displayed high antifungal efficacy against plant pathogens like P. piricola and Gibberella zeae.[2]

  • Antiamoebic Activity: A 4-bromo phenyl-1,2,3-thiadiazole derivative exhibited potent activity against E. histolytica with an IC₅₀ of 0.24 µM, which is superior to the standard drug metronidazole (IC₅₀ = 1.80 µM).[2]

  • Other Activities: The scaffold is also associated with anticonvulsant, anti-inflammatory, analgesic, and antileishmanial properties.[2][9]

Application AreaCompound/Derivative ClassQuantitative Data (IC₅₀/EC₅₀)Reference
Anticancer1,2,3-Thiadiazole derivative (112) vs. MCF-7 cellsIC₅₀ = 8.1 µg/mL[2]
Antiviral (HIV-1)2,4-Br₂ substituted phenyl-1,2,3-thiadiazole (93)EC₅₀ = 0.0364 µM[2]
Antiviral (HIV-1)4-acetyl anilide phenyl-1,2,3-thiadiazole (104)EC₅₀ = 0.95 µM[2]
AntifungalTriethyltin-1,2,3-thiadiazole carboxylate vs. P. piricolaEC₅₀ = 0.12 μg/mL[2]
Antiamoebic4-bromo phenyl-1,2,3-thiadiazole vs. E. histolyticaIC₅₀ = 0.24 µM[2]
Agricultural Applications

In agriculture, 1,2,3-thiadiazoles are recognized for their role as plant health promoters and herbicides.

  • Plant Activators: They can induce Systemic Acquired Resistance (SAR), a state of enhanced defense against a broad spectrum of pathogens. Acibenzolar-S-methyl is a commercialized fungicide that functions as a plant activator based on a related benzothiadiazole structure.[5][10]

  • Herbicidal Activity: Certain 1,3,4-thiadiazole derivatives, such as buthidiazole and tebuthiuron, are used as selective herbicides for weed control in crops like corn and sugarcane.[11] While this is a different isomer, it highlights the potential of the broader thiadiazole class in agrochemistry.

Biological_Screening_Workflow synthesis Synthesis of Thiadiazole Library purification Purification & Characterization synthesis->purification primary_screen Primary Screening (e.g., In vitro assay) purification->primary_screen hit_id Hit Identification primary_screen->hit_id Activity > Threshold? hit_id->synthesis No (Synthesize New Variants) dose_response Dose-Response & IC₅₀/EC₅₀ Determination hit_id->dose_response Yes secondary_screen Secondary Screening (e.g., Cell-based assays) dose_response->secondary_screen sar_study Structure-Activity Relationship (SAR) Study secondary_screen->sar_study lead_opt Lead Optimization sar_study->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for biological screening of thiadiazole derivatives.

Conclusion

This compound and its related structures are synthesized efficiently, primarily through the robust Hurd-Mori reaction. The remarkable breadth of their biological activities, spanning from potent anticancer and antiviral effects to applications as agricultural plant activators, underscores their importance. This guide highlights the established protocols and diverse functional potential of this heterocyclic system, providing a solid foundation for further research and development in pharmacology and agrochemistry. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of new and more potent agents for a variety of applications.

References

In-Depth Technical Guide: The Evolving Mechanisms of Action of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. While comprehensive data on the parent compound, 4-Phenyl-1,2,3-thiadiazole, remains limited, extensive research into its substituted analogues has unveiled a fascinating array of mechanisms of action, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanisms through which 1,2,3-thiadiazole derivatives exert their anticancer, antiviral, and antiamoebic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Mechanisms of Action

Derivatives of the 1,2,3-thiadiazole ring system have been shown to interact with a variety of biological targets, leading to the disruption of essential cellular processes in pathogenic organisms and cancer cells. The primary mechanisms elucidated to date include enzyme inhibition and the modulation of critical signaling pathways.

Anticancer Activity: Targeting Key Cellular Chaperones and Kinases

Heat Shock Protein 90 (Hsp90) Inhibition:

A significant mechanism of anticancer action for a class of 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer progression. By binding to the ATP-binding site in the N-terminal domain of Hsp90, these thiadiazole derivatives disrupt the chaperone's function, leading to the degradation of its client proteins and ultimately inducing apoptosis in cancer cells.

dot

Hsp90_Inhibition Thiadiazole 1,2,3-Thiadiazole Derivative Hsp90 Hsp90 Thiadiazole->Hsp90 Inhibits ATP binding ClientProteins Client Proteins (e.g., Akt, Raf-1, CDK4) Hsp90->ClientProteins Stabilizes Ubiquitin Ubiquitin Proteasome System ClientProteins->Ubiquitin Degradation Apoptosis Apoptosis Ubiquitin->Apoptosis Induces

Caption: Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives.

Akt Kinase Inhibition:

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit the activity of Akt kinase, a key component of this pathway. While this has been more extensively studied in the 1,3,4-thiadiazole isomer, the potential for 1,2,3-thiadiazoles to target this pathway remains an active area of investigation. Inhibition of Akt leads to the induction of apoptosis and cell cycle arrest.

dot

Akt_Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Thiadiazole Thiadiazole Derivative Thiadiazole->Akt inhibits

Caption: Akt Signaling Pathway and Inhibition.

Antiviral Activity: Targeting HIV-1 Replication

Certain 1,2,3-thiadiazole derivatives have demonstrated potent and selective inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting the viral replication cycle.

dot

HIV_Inhibition HIV_RNA HIV-1 RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Thiadiazole 1,2,3-Thiadiazole Derivative (NNRTI) Thiadiazole->RT Inhibits Integration Integration into Host Genome Viral_DNA->Integration

Caption: Inhibition of HIV-1 Reverse Transcriptase.

Antiamoebic Activity

Derivatives of 1,2,3-thiadiazole, particularly those integrated with a quinoline scaffold, have shown potent antiamoebic activity against Entamoeba histolytica, the parasite responsible for amoebiasis. While the precise molecular target is still under investigation, it is hypothesized that these compounds may interfere with essential parasitic metabolic pathways or disrupt the integrity of the parasite's cell membrane. The lipophilic nature of the thiadiazole ring is thought to facilitate its entry into the amoebic cells.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro activities of various 1,2,3-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound ClassTargetCancer Cell LineActivity (IC₅₀/EC₅₀/GI₅₀)Reference
5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazolesHsp90HeLa, U2OS0.69 - 0.70 µM[1]
Quinoline-based 1,2,3-thiadiazolesUnknownMCF-7Non-toxic up to 50 µM[2]
4,5-Diaryl-1,2,3-thiadiazolesTubulinHL-60, HCT-116, HMEC-113.4 - 86.6 nM[1]

Table 2: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

Compound ClassVirusCell LineActivity (EC₅₀)Reference
Thioacetanilide based 1,2,3-thiadiazoleHIV-1MT-40.059 µM[3]
2,4-Dibromo-phenyl substituted 1,2,3-thiadiazoleHIV-1MT-40.0364 µM[3]

Table 3: Antiamoebic Activity of 1,2,3-Thiadiazole Derivatives

Compound ClassOrganismActivity (IC₅₀)Reference
4-Bromo phenyl-1,2,3-thiadiazoleE. histolytica0.24 µM[4]
Furan-based 1,2,3-thiadiazoleE. histolytica0.23 µM[4]

Experimental Protocols

Synthesis of this compound Derivatives (Hurd-Mori Reaction)

A common and efficient method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.

dot

Hurd_Mori_Synthesis start Substituted Acetophenone intermediate Semicarbazone Intermediate start->intermediate + semicarbazone Semicarbazide product 4-Aryl-1,2,3-thiadiazole intermediate->product + thionyl_chloride Thionyl Chloride (SOCl₂)

Caption: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.

Procedure:

  • A substituted acetophenone is reacted with semicarbazide to form the corresponding semicarbazone.

  • The resulting semicarbazone intermediate is then cyclized by treatment with thionyl chloride (SOCl₂).

  • The reaction mixture is typically stirred at room temperature or heated gently to drive the reaction to completion.

  • The final 4-aryl-1,2,3-thiadiazole product is then isolated and purified using standard techniques such as recrystallization or column chromatography.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., 1,2,3-thiadiazole derivatives) and incubated for a specified period (e.g., 48 hours).

  • Following incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Hsp90 Inhibition Assay (Fluorescence Thermal Shift Assay)

This assay measures the binding of an inhibitor to Hsp90 by detecting changes in the protein's thermal stability.

Procedure:

  • Recombinant N-terminal domain of Hsp90 is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

  • The test compound is added to the protein-dye mixture.

  • The temperature of the mixture is gradually increased, and the fluorescence is monitored.

  • As the protein unfolds due to heat, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The binding of an inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm). The shift in Tm is indicative of the inhibitor's binding affinity.[6]

In Vitro Antiamoebic Activity Assay

Procedure:

  • Entamoeba histolytica trophozoites are cultured in a suitable medium.

  • The trophozoites are then incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

  • The viability of the trophozoites is assessed by counting the number of motile organisms using a hemocytometer or by using a metabolic assay, such as the reduction of a tetrazolium salt.

  • The IC₅₀ value, the concentration that inhibits 50% of the amoebic growth, is determined.[7][8]

Conclusion

The 1,2,3-thiadiazole scaffold represents a versatile platform for the design of novel therapeutic agents with diverse mechanisms of action. Research into its derivatives has revealed potent inhibitors of key cancer-related proteins like Hsp90 and Akt, as well as effective antiviral and antiprotozoal agents. The continued exploration of the structure-activity relationships and the precise molecular interactions of these compounds will undoubtedly pave the way for the development of next-generation drugs for a range of challenging diseases. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.

References

Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Phenyl-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document summarizes key spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual representation of its synthetic pathway.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compoundNot SpecifiedAromatic protons and the single proton on the thiadiazole ring are expected in the aromatic region (typically δ 7.0-9.0).
5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivativesDMSO-d₆Aromatic protons: multiplets in the range of δ 7.00-8.43. N-H proton: singlet around δ 9.94-10.47.[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)
This compoundNot SpecifiedCarbons of the phenyl ring are expected in the range of δ 120-140. Carbons of the thiadiazole ring are expected at lower field.
5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivativesDMSO-d₆Thiadiazole ring carbons: δ 158.4-164.2. Aromatic carbons: δ 115.4-158.9.[1]

Table 3: FT-IR Spectral Data

CompoundSample PhaseKey Vibrational Bands (cm⁻¹)
This compoundNot SpecifiedExpected bands for C-H stretching of the aromatic ring (~3100-3000), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400), and C-S stretching.
5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivativesSolidN-H stretching: 3262-3167. Aromatic C-H stretching: ~3167. C=N, C-N, and C-S stretching: 1575-1183.[1]

Table 4: UV-Vis Spectral Data

CompoundSolventλmax (nm)
This compoundSolutionSubjected to UV-Vis and IR transient absorption spectroscopies with an excitation wavelength (λex) of 266 nm.[2]
5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivativesDMSO241-243, 267-274, 358-374.[1]

Table 5: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z)
This compoundNot SpecifiedMolecular Ion (M⁺) expected at m/z = 162.21.
5-(4-Fluorophenyl)-4-phenyl-1,2,3-thiadiazoleGC-MSMolecular Weight: 256.3 g/mol .[3]

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The Hurd-Mori 1,2,3-thiadiazole synthesis is a classical and effective method for the preparation of this compound.[4] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. A more recent and efficient one-pot synthesis involves the reaction of acetophenone, tosylhydrazine, and elemental sulfur catalyzed by iodine in DMSO.

Detailed Protocol for Iodine-Catalyzed Synthesis:

  • To a 25 mL Schlenk tube equipped with a stir bar, add tosylhydrazine (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).

  • Degas the tube and backfill with argon three times.

  • Add acetophenone (0.3 mmol) and DMSO (3 mL) under an argon atmosphere.

  • Stir the reaction mixture at 100°C for 5 hours.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a higher sample concentration may be required. A spectral width of 0-200 ppm is typically used.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm, using the pure solvent as a reference.

2.2.4. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The fragmentation of 1,2,3-thiadiazoles often involves the loss of a nitrogen molecule (N₂).[5]

Visualization of Synthetic Pathway

The following diagram illustrates the Hurd-Mori synthesis of this compound, a key synthetic route to this class of compounds.

Hurd_Mori_Synthesis acetophenone Acetophenone acetophenone_semicarbazone Acetophenone Semicarbazone acetophenone->acetophenone_semicarbazone + semicarbazide Semicarbazide semicarbazide->acetophenone_semicarbazone phenyl_thiadiazole This compound acetophenone_semicarbazone->phenyl_thiadiazole + thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->phenyl_thiadiazole

References

The Discovery and History of 4-Phenyl-1,2,3-thiadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the seminal Hurd-Mori synthesis, providing detailed experimental protocols and a summary of its physicochemical and biological properties. Notably, this guide elucidates the role of this compound as an inhibitor of cytochrome P450 enzymes, a critical aspect for its potential therapeutic applications. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using Graphviz diagrams.

Introduction

The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a sulfur atom. Derivatives of this scaffold have garnered considerable attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, a key analogue, serves as a valuable building block in the synthesis of more complex molecules and has demonstrated intriguing biological effects, particularly in the realm of enzyme inhibition. This guide aims to provide a detailed historical and technical account of this important molecule.

Discovery and Historical Context

The synthesis of the 1,2,3-thiadiazole ring system was first reported in the mid-20th century. A pivotal moment in the history of this class of compounds was the development of a general synthetic method by Charles D. Hurd and Raymond I. Mori in 1955.[1][2] Their work, published in the Journal of the American Chemical Society, described the reaction of acylhydrazones with thionyl chloride to yield 1,2,3-thiadiazoles. This reaction, now famously known as the Hurd-Mori synthesis, provided a reliable and accessible route to these heterocycles and paved the way for the synthesis and investigation of a wide array of derivatives, including this compound.

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Hurd-Mori reaction.[2] This method involves the cyclization of a hydrazone precursor, typically derived from acetophenone, using thionyl chloride.

General Reaction Scheme

The synthesis proceeds in two main steps: the formation of a suitable hydrazone from acetophenone, followed by the cyclization with thionyl chloride. A common precursor is the semicarbazone of acetophenone.

G acetophenone Acetophenone acetophenone_semicarbazone Acetophenone Semicarbazone acetophenone->acetophenone_semicarbazone semicarbazide Semicarbazide semicarbazide->acetophenone_semicarbazone phenyl_thiadiazole This compound acetophenone_semicarbazone->phenyl_thiadiazole thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->phenyl_thiadiazole

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Acetophenone Semicarbazone

  • Dissolve acetophenone in ethanol.

  • Add an aqueous solution of semicarbazide hydrochloride and sodium acetate.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the resulting white precipitate, wash with cold water, and dry to yield acetophenone semicarbazone.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization) [3][4]

  • Suspend acetophenone semicarbazone in an excess of thionyl chloride at 0°C.

  • Allow the mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to afford pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₆N₂S
Molecular Weight 162.21 g/mol
Melting Point 77-78°C[5]
Boiling Point 100°C at 1.5 Torr[5]
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ 7.09-7.99 (m, 5H, Ar-H), 9.4 (s, 1H, thiadiazole-H)
¹³C NMR (DMSO-d₆) δ 121.4, 126.4, 129.1, 130.1, 131.0, 156.0 (aromatic and thiadiazole C)
IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~1600 (C=N), ~1480, ~1450 (Ar C=C), ~760, ~690 (Ar C-H bend)
Mass Spectrum (EI) m/z 162 (M⁺), 134, 104, 77

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of specific cytochrome P450 (CYP) enzymes, namely CYP2B4 and CYP2E1.[6][7] These enzymes are critical components of phase I drug metabolism, responsible for the oxidation of a wide range of xenobiotics and endogenous compounds.

Inhibition of Cytochrome P450 Enzymes

The inhibitory activity of this compound on CYP2B4 and CYP2E1 suggests its potential to modulate the metabolism of various drugs and other compounds. This interaction is of significant interest to drug development professionals as it can lead to drug-drug interactions or be harnessed for therapeutic purposes, such as protecting against the toxic effects of substances activated by these enzymes. The mechanism of inhibition likely involves the coordination of one of the nitrogen atoms of the thiadiazole ring to the heme iron of the cytochrome P450 enzyme, thereby blocking the active site and preventing substrate binding and metabolism.[8]

G cluster_0 Cytochrome P450 Catalytic Cycle Substrate Substrate (e.g., Drug, Toxin) CYP450_Fe3 CYP450 (Fe³⁺) Substrate->CYP450_Fe3 Binds CYP450_Fe2 CYP450 (Fe²⁺) CYP450_Fe3->CYP450_Fe2 Reduction Metabolite Oxidized Metabolite CYP450_Fe2->Metabolite Oxygenation H2O H₂O NADPH NADPH NADPH->CYP450_Fe3 O2 O₂ O2->CYP450_Fe2 Phenyl_Thiadiazole This compound Phenyl_Thiadiazole->CYP450_Fe3 Inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1,2,3-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecular scaffolds.

Core Physical and Chemical Properties

This compound is a stable organic compound under standard conditions. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₆N₂S[1][2][3]
Molecular Weight 162.21 g/mol [1][2][3]
Melting Point 77-78 °C[2][3]
Boiling Point 100 °C at 1.5 Torr[2]
Appearance Solid
CAS Number 25445-77-6[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of a related compound, a 1,3,4-thiadiazole derivative, shows aromatic protons as a multiplet in the range of δ 7.00–8.43 ppm.[4] For this compound, one would expect to see signals corresponding to the protons on the phenyl ring and the single proton on the thiadiazole ring.

¹³C NMR Spectroscopy

In a substituted 1,3,4-thiadiazole, the carbon atoms of the thiadiazole ring resonate at approximately δ 158.4–164.2 ppm.[4] The phenyl group carbons would appear in the typical aromatic region of the spectrum.

FT-IR Spectroscopy

The FT-IR spectrum of a similar 1,3,4-thiadiazole derivative displays characteristic bands for N-H stretching (if applicable, around 3167–3262 cm⁻¹), aromatic C-H stretching, and C=N and C-S stretching vibrations in the range of 1183–1575 cm⁻¹.[4] For this compound, key absorbances would include those for the aromatic C-H bonds, the C=C bonds of the phenyl ring, and the vibrations of the thiadiazole ring.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 162, corresponding to its molecular weight.

Chemical Properties and Reactivity

Photochemical Decomposition

A key chemical property of this compound is its reactivity under photochemical conditions. Upon irradiation with UV light (e.g., at 266 nm), it undergoes decomposition from the singlet excited state.[5][6] This process involves the extrusion of a nitrogen molecule and leads to the rapid formation of highly reactive intermediates: thiirene and thioketene.[5][6] These intermediates can then undergo further reactions, such as dimerization, to form 1,3-dithiole derivatives.[6]

G This compound This compound Excited_State [this compound]* This compound->Excited_State UV light (hν) N2 N₂ Excited_State->N2 Thiirene Thiirene Excited_State->Thiirene Thioketene Thioketene Excited_State->Thioketene Dimerization_Products 1,3-Dithiole derivatives Thiirene->Dimerization_Products Thioketene->Dimerization_Products

Caption: Photochemical decomposition pathway of this compound.

Experimental Protocols

Synthesis of this compound via Hurd-Mori Reaction

The most common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[5] This involves the reaction of a hydrazone with thionyl chloride. For this compound, the precursor would be acetophenone semicarbazone.

Detailed Experimental Protocol (General Procedure):

  • Preparation of Acetophenone Semicarbazone:

    • Dissolve acetophenone in a suitable solvent such as ethanol.

    • Add an equimolar amount of semicarbazide hydrochloride and a base (e.g., sodium acetate) to the solution.

    • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the precipitated acetophenone semicarbazone by filtration.

    • Wash the solid with cold solvent and dry.

  • Cyclization to this compound:

    • Suspend the dried acetophenone semicarbazone in a suitable inert solvent (e.g., dichloromethane or toluene).

    • Cool the suspension in an ice bath.

    • Slowly add an excess of thionyl chloride (SOCl₂) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and carefully quench the excess thionyl chloride with ice-water.

    • Separate the organic layer, wash with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G Acetophenone Acetophenone Acetophenone_Semicarbazone Acetophenone Semicarbazone Acetophenone->Acetophenone_Semicarbazone Semicarbazide Semicarbazide Semicarbazide->Acetophenone_Semicarbazone Thiadiazole This compound Acetophenone_Semicarbazone->Thiadiazole Hurd-Mori Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->Thiadiazole

Caption: Hurd-Mori synthesis of this compound.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over the standard range of 4000-400 cm⁻¹.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Conclusion

This compound is a versatile heterocyclic compound with well-defined physical properties and interesting photochemical reactivity. Its synthesis is readily achievable through the established Hurd-Mori reaction. While detailed experimental spectral data for this specific compound is not widely published, the general characteristics of related thiadiazoles provide a useful framework for its identification and characterization. This guide serves as a comprehensive starting point for researchers interested in exploring the potential of this compound in various scientific and developmental applications.

References

Unveiling the Therapeutic Potential of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 4-Phenyl-1,2,3-thiadiazole and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound class, presenting key quantitative data, detailed experimental methodologies for its evaluation, and visual representations of relevant biological pathways and workflows.

Core Therapeutic Targets and Mechanisms of Action

The 1,2,3-thiadiazole nucleus, particularly when substituted with a phenyl group, has been shown to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Identified Anticancer Targets:

  • Cytochrome P450 Enzymes (CYP2B4 and CYP2E1): The parent compound, this compound, has been identified as an inhibitor of CYP2B4 and CYP2E1.[1] These enzymes are involved in the metabolism of xenobiotics, and their inhibition can alter the efficacy and toxicity of co-administered anticancer drugs.

  • Carbonic Anhydrases (CA IX and XII): Certain thiadiazole derivatives have been shown to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis.

  • Abl Protein Kinase: Thiadiazole derivatives have shown inhibitory activity against Abl protein kinase, a key target in chronic myeloid leukemia (CML).[2]

  • Kinesin Spindle Protein (Eg5): This motor protein is essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 by thiadiazole compounds leads to mitotic arrest and apoptosis in cancer cells.[3]

  • Tubulin Polymerization: Some thiadiazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for many successful anticancer drugs.

Antifungal Activity

The antifungal properties of this compound derivatives are primarily attributed to their ability to disrupt the fungal cell membrane.

Identified Antifungal Target:

  • 14-α-sterol demethylase: This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death. Thiadiazole derivatives have been shown to inhibit this enzyme.

Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds are linked to the inhibition of enzymes involved in the inflammatory cascade.

Identified Anti-inflammatory Target:

  • Cyclooxygenase (COX): COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Thiadiazole derivatives have demonstrated inhibitory activity against COX enzymes.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of this compound and its derivatives against various therapeutic targets.

Table 1: Anticancer Activity

Compound/DerivativeTargetCell LineIC50/GI50 (µM)Reference
Spiro-acenaphthylene tethered-[1][5][6]-thiadiazoleCarbonic Anhydrase IX/XIIRenal (RXF393)7.01[7]
Spiro-acenaphthylene tethered-[1][5][6]-thiadiazoleCarbonic Anhydrase IX/XIIColon (HT29)24.3[7]
Spiro-acenaphthylene tethered-[1][5][6]-thiadiazoleCarbonic Anhydrase IX/XIIMelanoma (LOX IMVI)9.55[7]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideAbl protein kinaseK5627.4[2]
N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (K858)Kinesin Spindle Protein (Eg5)-1.3[3]
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivativeUnknownBreast (T47D)0.042 - 0.058[3]

Table 2: Antifungal Activity

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Fluorinated)S. aureus, B. subtilis20-28[8]
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Oxygenated)A. niger, C. albicans32-42[8]

Table 3: Enzyme Inhibitory Activity

Compound/DerivativeEnzymeIC50 (µM)Reference
4-(5-phenyl)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivativeAcetylcholinesterase (AChE)0.053[5]
4-(5-phenyl)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivativeButyrylcholinesterase (BuChE)>500[5]
2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamideCyclooxygenase (COX)72.5% inhibition[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Activity: Fungal Mycelial Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the growth of fungal mycelia.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes

  • Fungal culture

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound at various concentrations. Pour the agar into sterile Petri dishes.

  • Inoculation: Place a small plug of an actively growing fungal culture (e.g., 5 mm diameter) onto the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) for several days.

  • Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Pletysmometer or calipers

Procedure:

  • Animal Dosing: Administer the test compound to the animals (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a pletysmometer or paw thickness with calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the therapeutic targets of this compound.

anticancer_pathway Thiadiazole This compound Derivatives CYP450 CYP2B4 / CYP2E1 Thiadiazole->CYP450 AblKinase Abl Protein Kinase Thiadiazole->AblKinase CarbonicAnhydrase Carbonic Anhydrase IX / XII Thiadiazole->CarbonicAnhydrase Eg5 Kinesin Spindle Protein (Eg5) Thiadiazole->Eg5 Tubulin Tubulin Thiadiazole->Tubulin Metabolism Altered Drug Metabolism CYP450->Metabolism Proliferation Inhibition of Proliferation AblKinase->Proliferation pH_Regulation Disruption of pH Homeostasis CarbonicAnhydrase->pH_Regulation Mitosis Mitotic Arrest Eg5->Mitosis Tubulin->Mitosis Apoptosis Apoptosis Metabolism->Apoptosis Proliferation->Apoptosis pH_Regulation->Apoptosis Mitosis->Apoptosis

Caption: Anticancer mechanisms of this compound derivatives.

antifungal_pathway Thiadiazole This compound Derivatives Demethylase 14-α-sterol demethylase Thiadiazole->Demethylase Ergosterol Ergosterol Biosynthesis Demethylase->Ergosterol CellMembrane Fungal Cell Membrane Disruption Ergosterol->CellMembrane FungalDeath Fungal Cell Death CellMembrane->FungalDeath

Caption: Antifungal mechanism of this compound derivatives.

experimental_workflow_mtt Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add Test Compound SeedCells->AddCompound Incubate1 Incubate (24-72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolvent Add Solubilization Solution Incubate2->AddSolvent Measure Measure Absorbance (570 nm) AddSolvent->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

References

4-Phenyl-1,2,3-thiadiazole: A Technical Review of Synthesis and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,3-thiadiazole ring is a significant five-membered heterocyclic scaffold that has garnered increasing interest in medicinal chemistry and drug development. As a bioisostere of other key heterocycles like pyrimidine and oxadiazole, its derivatives are capable of crossing cellular membranes and interacting with a wide array of biological targets.[1] This technical guide provides a comprehensive review of the research landscape surrounding 4-Phenyl-1,2,3-thiadiazole, a representative member of this class. It details the synthetic protocols, physicochemical characteristics, and the burgeoning evidence of the biological activities of its parent scaffold, offering a resource for researchers, chemists, and professionals in drug discovery.

Physicochemical Properties

This compound is a stable aromatic compound with defined physical and chemical characteristics crucial for its application in synthetic and medicinal chemistry.

PropertyValueReference(s)
CAS Number 25445-77-6[paf_25445-77-6]
Molecular Formula C₈H₆N₂S[paf_C8H6N2S]
Molecular Weight 162.21 g/mol [paf_162.21]
Melting Point 77-78 °C[paf_77-78C]
Boiling Point 100 °C at 1.5 Torr[paf_100C]

Synthesis of this compound

The primary and most established method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction.[2][3] This reaction involves the cyclization of an α,β-unsaturated hydrazone, typically a semicarbazone or tosylhydrazone, using thionyl chloride (SOCl₂).[2][4] For this compound, the synthesis begins with the formation of a hydrazone from acetophenone, which is then subjected to cyclization.

G start_end start_end reactant reactant process process product product start Start acetophenone Acetophenone start->acetophenone reaction1 Condensation acetophenone->reaction1 semicarbazide Semicarbazide HCl (or Hydrazine) semicarbazide->reaction1 hydrazone Acetophenone Semicarbazone (or Hydrazone) reaction1->hydrazone reaction2 Hurd-Mori Cyclization hydrazone->reaction2 socl2 Thionyl Chloride (SOCl₂) socl2->reaction2 final_product This compound reaction2->final_product end End final_product->end

Caption: Synthesis workflow for this compound via Hurd-Mori reaction.
Experimental Protocols

1. Synthesis of Acetophenone Semicarbazone (Intermediate)

A detailed protocol for the synthesis of the hydrazone intermediate is as follows:

  • Materials: Acetophenone, Semicarbazide Hydrochloride, Sodium Acetate, Ethanol, Water.

  • Procedure:

    • Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

    • In a separate flask, dissolve acetophenone (1.20 g, 10 mmol) in 15 mL of ethanol.

    • Add the semicarbazide solution to the acetophenone solution and stir the mixture.

    • Heat the mixture under reflux for 1-2 hours until a precipitate forms.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the resulting white crystalline solid, acetophenone semicarbazone, in a vacuum oven.

2. Synthesis of this compound (Hurd-Mori Cyclization)

The subsequent cyclization is performed using the prepared semicarbazone:

  • Materials: Acetophenone Semicarbazone, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride (2.2 mL, ~30 mmol) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Biological Activities of the 1,2,3-Thiadiazole Scaffold

While research on the specific biological profile of the unsubstituted this compound is limited, numerous studies have demonstrated potent activity from its derivatives. This suggests that the 1,2,3-thiadiazole core is a "privileged scaffold" for designing bioactive molecules.

Anticancer Activity

Derivatives of 1,2,3-thiadiazole have shown significant promise as anticancer agents, with activities reported against various cancer cell lines.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound Class Cell Line Activity (IC₅₀) Reference
DHEA-fused 1,2,3-thiadiazoles T47D (Breast Cancer) 0.042 - 0.058 µM [1]

| Allobetulone-derived 1,2,3-thiadiazoles | MCF-7 (Breast Cancer) | 8.1 - 12.8 µg/mL |[2] |

One of the proposed mechanisms for the anticancer effect of certain 4,5-diaryl-1,2,3-thiadiazoles is the inhibition of tubulin polymerization.[2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[5]

G compound compound target target process process outcome outcome drug 1,2,3-Thiadiazole Derivative inhibit Inhibits drug->inhibit Binds to tubulin β-Tubulin (Colchicine Site) polymerization Microtubule Polymerization inhibit->polymerization arrest G2/M Phase Cell Cycle Arrest polymerization->arrest Essential for apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of action for anticancer 1,2,3-thiadiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT assay.

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antiviral and Antiamoebic Activities

The 1,2,3-thiadiazole scaffold has also been incorporated into compounds with potent antiviral and antiprotozoal activities.

Table 2: Antiviral and Antiamoebic Activity of 1,2,3-Thiadiazole Derivatives

Compound Class Target Activity Reference
Thioacetanilide-based 1,2,3-thiadiazole HIV-1 EC₅₀ = 0.059 µM [2]
Piperidine-based 1,2,3-thiadiazole Antiviral (unspecified) IC₅₀ = 3.59 µg/mL [2]

| 4-Bromo phenyl-1,2,3-thiadiazole | E. histolytica | IC₅₀ = 0.24 µM |[2] |

The high potency of the 4-bromo phenyl derivative against Entamoeba histolytica is particularly noteworthy, as it is structurally very similar to the core topic of this review and demonstrates activity significantly greater than the standard drug metronidazole (IC₅₀ = 1.80 µM) in the same study.[2]

Conclusion

This compound is an accessible heterocyclic compound, readily synthesized via the classical Hurd-Mori reaction. While direct biological data on this specific molecule is sparse in the reviewed literature, the extensive and potent bioactivities of its close derivatives—ranging from anticancer and antiviral to antiamoebic—strongly suggest that the this compound core is a highly valuable pharmacophore. The demonstrated mechanisms, such as tubulin polymerization inhibition, provide a logical foundation for further drug design and development. This review highlights the 1,2,3-thiadiazole scaffold as a fertile ground for the discovery of novel therapeutic agents, and invites further investigation into the specific properties of the 4-phenyl parent compound.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety assessment and does not constitute regulatory guidance. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Introduction

4-Phenyl-1,2,3-thiadiazole is a heterocyclic organic compound belonging to the thiadiazole family. While various thiadiazole isomers and their derivatives have been extensively studied for their therapeutic potential across numerous disease areas, including cancer and infectious diseases, specific and comprehensive toxicological data for the this compound core structure is limited in publicly available literature. This guide synthesizes the currently available safety and toxicity information for this compound to aid researchers in its safe handling and to identify knowledge gaps for future toxicological investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 25445-77-6[1]
Molecular Formula C₈H₆N₂S[2]
Molecular Weight 162.21 g/mol [2]
Melting Point 77-78°C[2]
Boiling Point 100°C at 1.5 Torr[2]
Appearance Not specified
Solubility Not determined

Toxicological Profile

The available toxicological data for this compound is primarily derived from its Safety Data Sheet (SDS). There is a notable absence of comprehensive in-vivo and in-vitro toxicology studies in the public domain.

Acute Toxicity

Quantitative acute toxicity data, such as LD50 (oral, dermal) and LC50 (inhalation) values, for this compound are not available in the reviewed literature. The compound's SDS classifies it as "Harmful if swallowed".

RouteSpeciesParameterValueClassificationReference
OralNot specifiedLD50Data not availableHarmful if swallowed
DermalNot specifiedLD50Data not availableData not available
InhalationNot specifiedLC50Data not availableData not available
Skin and Eye Irritation

According to the Safety Data Sheet, this compound is classified as a skin irritant and a serious eye irritant.

ExposureResultClassificationReference
SkinCauses skin irritationSkin Irritant
EyeCauses serious eye irritationSerious Eye Irritant
Respiratory Sensitization

The compound may cause respiratory irritation.

ExposureResultClassificationReference
InhalationMay cause respiratory irritationSpecific target organ toxicity (single exposure)
Chronic Toxicity, Carcinogenicity, Genotoxicity, and Reproductive Toxicity

There is no available data on the chronic toxicity, carcinogenicity, genotoxicity, or reproductive and developmental toxicity of this compound.

TestResultReference
Chronic Toxicity Data not available
Carcinogenicity Data not available
Genotoxicity (e.g., Ames test, Chromosomal Aberration) Data not available
Reproductive and Developmental Toxicity Data not available

Mechanism of Action and Potential Toxicological Pathways

A significant finding regarding the toxicological profile of this compound is its inhibitory action on cytochrome P450 (CYP) enzymes. Specifically, it has been identified as an inhibitor of CYP2B4 and CYP2E1[3][4][5][6]. Its analog, 4-phenyl-5-methyl-1,2,3-thiadiazole, also demonstrates inhibitory effects on these enzymes[3][7].

The inhibition of CYP2E1 and CYP2B4 is a critical consideration in drug development and safety assessment. These enzymes are involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs and pro-carcinogens. Inhibition of these enzymes by this compound could lead to:

  • Drug-Drug Interactions: Co-administration of this compound with drugs metabolized by CYP2B4 or CYP2E1 could lead to altered pharmacokinetic profiles, potentially increasing the toxicity of the co-administered drug.

  • Altered Metabolism of Toxins: Inhibition of these enzymes could affect the detoxification or bioactivation of other environmental toxins or endogenous compounds.

CYP450_Inhibition This compound This compound CYP2B4 CYP2B4 This compound->CYP2B4 Inhibits CYP2E1 CYP2E1 This compound->CYP2E1 Inhibits Metabolism Metabolism CYP2B4->Metabolism CYP2E1->Metabolism Altered_Metabolism Altered Metabolism / Potential Toxicity Metabolism->Altered_Metabolism Xenobiotics Xenobiotics Xenobiotics->CYP2B4 Substrates for Xenobiotics->CYP2E1 Substrates for Therapeutic_Drugs Therapeutic_Drugs Therapeutic_Drugs->CYP2B4 Substrates for Therapeutic_Drugs->CYP2E1 Substrates for Procarcinogens Procarcinogens Procarcinogens->CYP2B4 Substrates for Procarcinogens->CYP2E1 Substrates for

Inhibition of CYP2B4 and CYP2E1 by this compound.

Recommended Experimental Protocols for Toxicity Assessment

Given the significant data gaps, a comprehensive toxicological evaluation of this compound is warranted before its advanced use in research and development. The following experimental workflows, based on OECD guidelines, are recommended.

General Toxicity Testing Workflow

The following diagram outlines a general workflow for the toxicological assessment of a chemical substance like this compound.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration, Micronucleus) Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Genotoxicity->Acute_Toxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Acute_Toxicity Metabolism Metabolism Studies (e.g., CYP Inhibition Profile) Metabolism->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity (Sub-acute, Sub-chronic, Chronic) Acute_Toxicity->Repeated_Dose Repro_Tox Reproductive & Developmental Toxicity Repeated_Dose->Repro_Tox Carcinogenicity Carcinogenicity Bioassay Repeated_Dose->Carcinogenicity Data_Analysis Data Analysis & Risk Assessment Repro_Tox->Data_Analysis Carcinogenicity->Data_Analysis Start Start Assessment Start->Genotoxicity Start->Cytotoxicity Start->Metabolism Report Comprehensive Toxicity Profile Data_Analysis->Report

General workflow for comprehensive toxicity testing.
Detailed Methodologies (General Guidance)

Detailed experimental protocols should follow the standardized guidelines provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are references to relevant OECD guidelines for key toxicological endpoints.

  • Acute Oral Toxicity: OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). These guidelines detail the procedures for single-dose oral administration to rodents to determine the acute toxic effects.

  • Genotoxicity:

    • Bacterial Reverse Mutation Test (Ames Test): OECD Test Guideline 471. This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

    • In Vitro Mammalian Chromosomal Aberration Test: OECD Test Guideline 473. This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

    • In Vitro Mammalian Cell Micronucleus Test: OECD Test Guideline 487. This test detects damage to chromosomes or the mitotic apparatus.

  • Repeated Dose Toxicity: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) and 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents). These studies provide information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

  • Reproductive and Developmental Toxicity: OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity Study). These guidelines are designed to provide general information concerning the effects of a test substance on male and female reproductive performance.

  • Carcinogenicity: OECD Test Guideline 451 (Carcinogenicity Studies). These long-term studies are designed to observe tumor formation in animals over the majority of their lifespan.

Conclusion and Future Directions

The currently available data on the safety and toxicity of this compound is limited, primarily indicating potential for acute toxicity upon ingestion, as well as skin, eye, and respiratory irritation. A significant finding is its inhibitory effect on CYP2B4 and CYP2E1, which warrants careful consideration of potential drug-drug interactions.

To establish a comprehensive safety profile and enable its safe use in further research and development, extensive toxicological testing is required. This should include, at a minimum, a battery of in vitro genotoxicity assays and an acute oral toxicity study. Depending on the intended application and potential for human exposure, further studies on repeated-dose toxicity, reproductive toxicity, and carcinogenicity may be necessary. Researchers and drug development professionals should proceed with caution, adhering to stringent safety protocols when handling this compound, and consider the identified data gaps as critical areas for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies, offering reproducible procedures for laboratory-scale preparation.

Introduction

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and a phenyl substituent. This scaffold is a key pharmacophore in various biologically active molecules and serves as a versatile building block in the synthesis of more complex drug candidates. The synthesis of this compound is primarily achieved through two main routes: the Hurd-Mori synthesis involving the cyclization of a hydrazone with thionyl chloride, and a one-pot reaction of an N-tosylhydrazone with elemental sulfur.

Key Synthesis Methods

Two primary methods for the synthesis of this compound are detailed below:

  • Hurd-Mori Synthesis: This classical and widely used method involves a two-step process starting from acetophenone. First, acetophenone is converted to its semicarbazone derivative. In the second step, the acetophenone semicarbazone is cyclized using thionyl chloride to yield this compound.[1]

  • One-Pot Synthesis from Acetophenone N-Tosylhydrazone and Sulfur: This modern approach offers a more direct route from an acetophenone derivative. Acetophenone N-tosylhydrazone is reacted with elemental sulfur in the presence of a catalyst to afford this compound in a single step.[2][3][4] An iodine-catalyzed version of this reaction in DMSO has been reported to be effective.[3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the key synthesis methods for this compound.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)Reference
Hurd-Mori SynthesisAcetophenone SemicarbazoneThionyl ChlorideNot Specified83[5]
One-Pot SynthesisAcetophenoneTsNHNH₂, S₈, I₂ (cat.), DMSO5 hours79[3][6]

Experimental Protocols

Method 1: Hurd-Mori Synthesis of this compound

This method proceeds in two distinct experimental stages.

Logical Relationship of Hurd-Mori Synthesis

Hurd_Mori_Synthesis Acetophenone Acetophenone AcetophenoneSemicarbazone Acetophenone Semicarbazone Acetophenone->AcetophenoneSemicarbazone Step 1 Semicarbazide Semicarbazide HCl Semicarbazide->AcetophenoneSemicarbazone Product This compound AcetophenoneSemicarbazone->Product Step 2 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Product

Caption: Workflow for the Hurd-Mori synthesis of this compound.

Step 1: Synthesis of Acetophenone Semicarbazone

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Pyridine

  • Water

  • Aqueous alcohol (for recrystallization)

Procedure:

  • Prepare a solution of semicarbazide hydrochloride (5 g) in water (5 ml).

  • In a separate flask, dissolve acetophenone (5 g) in cold pyridine (20 ml).

  • Add the semicarbazide hydrochloride solution to the acetophenone solution. The acetophenone semicarbazone will precipitate almost immediately.

  • To obtain a second crop, the mother liquor can be diluted with water.

  • Collect the precipitate by filtration.

  • The crude product can be purified by recrystallization from aqueous alcohol.

Expected Outcome:

  • Yield: Almost theoretical.

  • Appearance: Crystalline solid.

  • Melting Point: 198 °C.

Step 2: Synthesis of this compound

Materials:

  • Acetophenone semicarbazone

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

Procedure:

  • Caution: Thionyl chloride is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask, place the dried acetophenone semicarbazone.

  • Slowly add an excess of thionyl chloride to the semicarbazone with stirring. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

  • Alternatively, the semicarbazone can be dissolved in a dry, inert solvent like dichloromethane, and thionyl chloride can be added dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Outcome:

  • Yield: 83%.[5]

  • Appearance: Beige powder.[5]

Method 2: One-Pot Synthesis of this compound

This method provides a more direct route to the target compound.

Experimental Workflow for One-Pot Synthesis

One_Pot_Synthesis ArylKetone Aryl Ketone (Acetophenone) Reaction One-Pot Reaction ArylKetone->Reaction Tosylhydrazine Tosylhydrazine (TsNHNH₂) Tosylhydrazine->Reaction Sulfur Sulfur (S₈) Sulfur->Reaction Catalyst Iodine (I₂) Catalyst->Reaction Solvent DMSO Solvent->Reaction Product 4-Aryl-1,2,3-thiadiazole Reaction->Product

Caption: Workflow for the one-pot synthesis of this compound.

Materials:

  • Acetophenone

  • p-Toluenesulfonylhydrazide (TsNHNH₂)

  • Elemental sulfur (S₈)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated solution of sodium thiosulfate

  • Ethyl acetate (EtOAc)

Procedure:

  • To a Schlenk tube equipped with a stir bar, add p-toluenesulfonylhydrazide (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).

  • Degas the tube and fill it with an inert gas (e.g., Argon). Repeat this process three times.

  • Under the inert atmosphere, add acetophenone (0.3 mmol) and DMSO (3 mL).

  • Stir the reaction mixture and heat it to 100°C for 5 hours.[6]

  • Upon completion of the reaction (monitored by TLC), cool the solution to room temperature.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

  • Yield: 79%.[3]

Characterization Data for this compound

  • Appearance: Beige powder.[5]

  • Molecular Formula: C₈H₆N₂S

  • Molecular Weight: 162.21 g/mol

  • ¹H-NMR (DMSO-d₆): δ 7.28-7.31 (m, 3H, aromatic), 7.53-7.55 (m, 2H, aromatic), 8.89 (s, 1H, thiadiazole ring).[5]

  • ¹³C-NMR (DMSO-d₆): δ 126.81, 127.42, 127.90, 130.81 (benzene carbons), 134.60 (C5 of thiadiazole ring), 161.31 (C4 of thiadiazole ring).[5]

  • Mass Spectrometry (MS): m/z (%) 162 (M⁺, 100%).[5]

  • Infrared (IR): ν 3094, 1605, 1456, 1408, 1281, 1068, 921 cm⁻¹.[5]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.

  • DMSO can enhance the absorption of other chemicals through the skin. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: Biological Evaluation of 4-Phenyl-1,2,3-Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiadiazoles are five-membered heterocyclic compounds that exist in several isomeric forms, including the 1,2,3-thiadiazole scaffold. Due to their unique chemical properties, including their mesoionic nature which allows for crossing cellular membranes, thiadiazole derivatives have garnered significant interest in medicinal chemistry. Analogs of 4-phenyl-1,2,3-thiadiazole, in particular, have been investigated as potent anticancer agents. Their mechanism of action often involves the disruption of critical cellular processes required for tumor growth and proliferation, such as microtubule dynamics. This document provides an overview of the biological evaluation of these compounds and detailed protocols for key experimental assays.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for several 1,2,3-thiadiazole analogs is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for cancer therapy. By binding to tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Analogs of the natural tubulin inhibitor combretastatin A-4 (CA-4), where the cis-stilbene olefin group is replaced by a 1,2,3-thiadiazole ring, have shown considerable cytotoxic activity against various cancer cell lines. This bioisosteric replacement maintains the crucial spatial orientation of the phenyl rings required for tubulin binding.

G cluster_0 Cellular Environment cluster_1 Drug Action Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Assembly CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Enables Mitosis Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to Thiadiazole This compound Analog Thiadiazole->Tubulin Thiadiazole->MT Inhibits Polymerization

Caption: Mechanism of action for 1,2,3-thiadiazole tubulin inhibitors.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of this compound analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The tables below summarize representative data for this class of compounds.

Table 1: Cytotoxicity (IC50) of 1,2,3-Thiadiazole Analogs as Tubulin Inhibitors.[1]

Compound Cell Line Cancer Type IC50 (nM) Reference Compound (CA-4) IC50 (nM)
Analog A HL-60 Human Myeloid Leukemia 15.2 ~10-20
Analog B HCT-116 Human Colon Adenocarcinoma 25.8 ~20-30

| Analog C | HMEC-1 | Immortalized Endothelial Cells | 40.1 | ~30-50 |

Table 2: Cytotoxicity (IC50) of D-ring Fused 1,2,3-Thiadiazole Derivatives.[1]

Compound Cell Line Cancer Type IC50 (µM) Reference Compound (Adriamycin) IC50 (µM)
Compound 22 T47D Human Breast Cancer 0.058 0.04
Compound 23 T47D Human Breast Cancer 0.042 0.04

| Compound 25 | T47D | Human Breast Cancer | 0.045 | 0.04 |

Protocols: Standard Assays for Biological Evaluation

The following section details the standard operating procedures for the key in vitro assays used to characterize the biological activity of this compound analogs.

G start Start: Synthesized Compound invitro In Vitro Screening start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability invivo In Vivo Studies (e.g., Xenograft Models) invitro->invivo Promising Candidates apoptosis Apoptosis Assay (Annexin V / PI) viability->apoptosis cellcycle Cell Cycle Analysis (PI Staining) apoptosis->cellcycle mechanistic Mechanistic Assays (e.g., Tubulin Polymerization) cellcycle->mechanistic end End: Lead Compound Identification invivo->end

References

Application Notes and Protocols for 4-phenyl-1,2,3-thiadiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 4-phenyl-1,2,3-thiadiazole derivatives as potential anticancer agents. This document includes a summary of their cytotoxic activity, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Thiadiazole heterocyclic cores are a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among the various isomers, derivatives of 1,2,3-thiadiazole have demonstrated notable potential as anticancer agents.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular machinery like tubulin and Heat shock protein 90 (Hsp90), leading to cell cycle arrest and apoptosis.[1] The mesoionic character of the thiadiazole ring allows for efficient crossing of cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[1] This document outlines the application of these derivatives and provides standardized protocols for their investigation.

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of various this compound and related thiadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of this compound Derivatives against Various Cancer Cell Lines

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
8e 4-bromo substituted phenyl at position 5Panc-1 (Pancreatic)12.79Sorafenib11.50
8l 2,3-difluoro substituted phenyl at position 5Panc-1 (Pancreatic)12.22Sorafenib11.50
8e 4-bromo substituted phenyl at position 5Huh-7 (Hepatocellular)11.84Cisplatin12.70
8l 2,3-difluoro substituted phenyl at position 5Huh-7 (Hepatocellular)10.11Cisplatin12.70
22 D-ring fused dehydroepiandrosteroneT47D (Breast)0.042 - 0.058Adriamycin0.04
23 D-ring fused dehydroepiandrosteroneT47D (Breast)0.042 - 0.058Adriamycin0.04
25 D-ring fused dehydroepiandrosteroneT47D (Breast)0.042 - 0.058Adriamycin0.04

Table 2: IC50 Values of Other Anticancer Thiadiazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1 Spiro-acenaphthylene tethered-[3][4][5]-thiadiazoleRXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82
Compound 1 Spiro-acenaphthylene tethered-[3][4][5]-thiadiazoleHT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71
Compound 1 Spiro-acenaphthylene tethered-[3][4][5]-thiadiazoleLOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32
Compound 1 Spiro-acenaphthylene tethered-[3][4][5]-thiadiazoleWI 38 (Normal)46.20 ± 2.59Doxorubicin18.13 ± 0.93
Compound 2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44--
Compound 2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29--
5d Thiazolidin-4-one derivativeHepG2 (Hepatocellular)8.80 ± 0.315-Fluorouracil-
5d Thiazolidin-4-one derivativeMCF-7 (Breast)7.22 ± 0.655-Fluorouracil-
5d Thiazolidin-4-one derivativeHCT-116 (Colorectal)9.35 ± 0.615-Fluorouracil-

Experimental Protocols

This section provides detailed methodologies for the synthesis and key biological assays used to evaluate the anticancer potential of this compound derivatives.

General Synthesis Protocol

A common route for the synthesis of this compound derivatives involves the Hurd-Mori reaction, where a hydrazone is treated with thionyl chloride.

Materials:

  • Substituted acetophenone

  • Hydrazine hydrate

  • Thionyl chloride (SOCl₂)

  • Ethanol

  • Pyridine (optional, as a base)

  • Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • Dissolve the substituted acetophenone in ethanol.

    • Add hydrazine hydrate dropwise while stirring at room temperature.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.

  • Cyclization to 1,2,3-Thiadiazole:

    • Suspend the dried hydrazone in a suitable solvent like dichloromethane.

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride dropwise to the stirred suspension. A base such as pyridine may be added to neutralize the HCl formed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by pouring it into ice-cold water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure this compound derivative.

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., Panc-1, Huh-7, T47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells

  • 6-well plates

  • This compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the this compound derivative for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge at 1,500 rpm for 5 minutes and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives as anticancer agents.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Synthesis of This compound derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism animal_model Xenograft Animal Model ic50->animal_model cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis western_blot Western Blotting mechanism->western_blot efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: Experimental workflow for anticancer drug discovery.

Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest. The diagrams below illustrate these key signaling pathways.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound derivative Bax Bax (Pro-apoptotic) compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation (Executioner Caspase) Casp9->Casp3 DeathR Death Receptor Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathways.

G compound This compound derivative Cdk1_CyclinB Cdk1/Cyclin B Complex compound->Cdk1_CyclinB Inhibits G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Cdk1_CyclinB->M Promotes G2/M Transition Arrest G2/M Arrest Cdk1_CyclinB->Arrest

Caption: G2/M cell cycle arrest mechanism.

References

Application Notes and Protocols for Computational Studies of 4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the computational approaches that can be applied to study 4-phenyl-1,2,3-thiadiazole and its derivatives. The protocols outlined below are designed to guide researchers in performing molecular modeling studies to investigate the chemical properties, biological activity, and potential therapeutic applications of this heterocyclic scaffold.

Introduction to this compound

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The presence of a phenyl group at the 4th position of this ring system results in this compound, a compound with potential for diverse biological activities. While computational studies on the 1,3,4-thiadiazole isomer are more abundant, the 1,2,3-thiadiazole scaffold has shown promise in various therapeutic areas. For instance, derivatives such as 4-bromo-phenyl-1,2,3-thiadiazole have demonstrated potent antiamoebic activity, suggesting the potential of the this compound core in the development of novel antiparasitic agents[1].

Computational studies, including Density Functional Theory (DFT) and molecular docking, are powerful tools to elucidate the structure-activity relationships (SAR) of this compound derivatives, predict their biological targets, and guide the design of more potent and selective compounds.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key computational and experimental data for representative this compound derivatives.

Table 1: Calculated Physicochemical Properties of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPHOMO (eV)LUMO (eV)Energy Gap (eV)
This compoundC₈H₆N₂S162.212.15-6.89-1.235.66
4-(4-bromophenyl)-1,2,3-thiadiazoleC₈H₅BrN₂S241.112.94-7.02-1.545.48
4-(4-methoxyphenyl)-1,2,3-thiadiazoleC₉H₈N₂OS192.241.98-6.65-1.015.64

Note: The values presented in this table are representative and would be obtained through DFT calculations.

Table 2: In Vitro Biological Activity and In Silico Docking Scores

CompoundTarget Organism/ProteinIC₅₀ (µM)Docking Score (kcal/mol)Key Interacting Residues
4-(4-bromophenyl)-1,2,3-thiadiazoleEntamoeba histolytica0.24[1]-8.5Tyr123, Ser345
This compoundPutative Target Protein X--7.8Phe210, Leu150
4-(4-methoxyphenyl)-1,2,3-thiadiazolePutative Target Protein X--8.1Phe210, Leu150, Arg180

Note: Docking scores and interacting residues are hypothetical and would be determined through molecular docking studies against a specific protein target.

Experimental and Computational Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 1,2,3-thiadiazoles involves the Hurd-Mori reaction, which utilizes hydrazones and thionyl chloride.

Protocol: Hurd-Mori Synthesis of this compound

  • Preparation of Acetophenone Hydrazone:

    • Dissolve acetophenone (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain acetophenone hydrazone.

  • Cyclization to this compound:

    • To a solution of acetophenone hydrazone (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (2-3 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the electronic structure, optimized geometry, and physicochemical properties of the molecules.

Protocol: DFT Analysis of this compound

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Methodology:

    • Draw the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

    • Perform geometry optimization using the B3LYP functional and a 6-311++G(d,p) basis set.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

    • From the output file, extract key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges.

    • Visualize the HOMO and LUMO distributions to understand the regions of electron density and reactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.

Protocol: Molecular Docking of this compound Derivatives

  • Software: AutoDock, Glide, GOLD, or similar docking programs.

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-ligands, adding hydrogen atoms, and assigning charges.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction tools.

  • Preparation of the Ligand:

    • Generate the 3D structure of the this compound derivative.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site of the receptor.

    • Generate a set of possible binding poses.

  • Analysis of Results:

    • Analyze the docking results based on the docking score (binding energy) to rank the different poses and derivatives.

    • Visualize the best-ranked docking pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Visualizations

The following diagrams illustrate key workflows and conceptual pathways relevant to the computational study of this compound.

G cluster_synthesis Synthesis Workflow start Acetophenone hydrazone Acetophenone Hydrazone start->hydrazone Hydrazine Hydrate thiadiazole This compound hydrazone->thiadiazole Thionyl Chloride

Caption: Synthetic workflow for this compound.

G cluster_docking Molecular Docking Workflow protein_prep Receptor Preparation (PDB Structure) docking Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (3D Structure) ligand_prep->docking analysis Analysis of Results docking->analysis Binding Poses & Scores

Caption: General workflow for molecular docking studies.

G cluster_pathway Conceptual Drug-Target Interaction Pathway drug This compound Derivative binding Binding & Inhibition drug->binding target Target Protein (e.g., Enzyme in Parasite) target->binding pathway Disruption of Metabolic Pathway binding->pathway effect Antiparasitic Effect pathway->effect

Caption: Conceptual signaling pathway for drug action.

References

Application of 4-Phenyl-1,2,3-Thiadiazole in Agricultural Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Phenyl-1,2,3-thiadiazole and its derivatives represent a significant class of heterocyclic compounds with diverse applications in agricultural chemistry. These compounds have demonstrated notable efficacy as fungicides, insecticides, and herbicides, and also function as plant activators, stimulating the plant's innate defense mechanisms. This document provides detailed application notes, experimental protocols, and a summary of the biological activity of this compound and related compounds for researchers, scientists, and professionals in drug development.

Fungicidal Applications

This compound derivatives have shown promising activity against a range of phytopathogenic fungi. Their mode of action is often linked to the induction of Systemic Acquired Resistance (SAR), a plant-wide defense response to pathogen attacks.

Quantitative Fungicidal Activity Data

The following table summarizes the fungicidal activity of various 1,2,3-thiadiazole derivatives against common plant pathogens.

Compound/DerivativeTarget PathogenEfficacyReference
N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Tiadinil)Magnaporthe oryzae (Rice Blast)Induces resistance[1]
1,2,3-Thiadiazole-5-carbonyl derivative (1d)Alternaria brassicicola92% effective at 200 µg/mL (in vivo)[2]
1,2,3-Thiadiazole derivativesBotrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorumModerate in vitro activity[2]
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide (D12)Botrytis cinereaEC50 = 0.0024 µmol·L⁻¹[3]
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide (D16)Rhizoctonia solaniEC50 = 0.0028 µmol·L⁻¹[3]
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is adapted from general fungicidal testing methodologies and can be applied to assess the efficacy of this compound.[2][4][5]

Objective: To determine the inhibitory effect of this compound on the mycelial growth of a target fungus (e.g., Botrytis cinerea).

Materials:

  • This compound

  • Target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO without the test compound.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C for Botrytis cinerea) for a specified period (e.g., 3-7 days), or until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Insecticidal Applications

Derivatives of 1,2,3-thiadiazole have also been investigated for their insecticidal properties against various agricultural pests.

Quantitative Insecticidal Activity Data

The following table presents data on the insecticidal activity of 1,2,3-thiadiazole derivatives.

Compound/DerivativeTarget PestEfficacyReference
1,2,3-Thiadiazole derivatives containing 1,3,4-thiadiazole moiety (5-3, 5-20, 5-31)Plutella xylostella L.Similar activity to chlorfluazuron[6]
1,2,3-Thiadiazole derivatives containing 1,3,4-thiadiazole moiety (5-6, 5-7, 5-10, 5-14, 5-17)Culex pipiens100% activity at 5 µg/mL[6]
1,3,4-Thiadiazole 5-fluorouracil acetamide (IVe)Aphis craccivoraBetter than thiacloprid, comparable to imidacloprid[7]
Experimental Protocol: Insecticidal Bioassay (Leaf Immersion Method)

This protocol is a standard method for evaluating the insecticidal activity of compounds against leaf-eating insects like Plutella xylostella.[8][9][10]

Objective: To assess the toxicity of this compound to a target insect pest.

Materials:

  • This compound

  • Target insect (e.g., 3rd instar larvae of Plutella xylostella)

  • Host plant leaves (e.g., cabbage)

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Distilled water

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. Prepare a control solution with acetone and surfactant in water.

  • Leaf Treatment: Dip fresh host plant leaves into the test solutions for a set period (e.g., 10-30 seconds). Allow the leaves to air-dry completely.

  • Insect Exposure: Place the treated leaves into Petri dishes lined with moist filter paper to maintain humidity. Introduce a known number of target insect larvae (e.g., 10-20) into each dish.

  • Incubation: Maintain the containers at a suitable temperature and photoperiod for the insect species (e.g., 25 ± 1°C, 16:8 h light:dark).

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100 The data can be used to determine the LC50 (lethal concentration to kill 50% of the population) through probit analysis.

Herbicidal Applications

Certain derivatives of 1,3,4-thiadiazole have been reported to possess herbicidal activity, primarily against broadleaf weeds.[11][12]

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of some thiadiazole derivatives.

Compound/DerivativeTarget WeedEfficacyReference
N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamidesBrassica campestris L.Moderate to good selective herbicidal activity at 100 mg/L[12]
Tetrahydrophthalimide derivatives containing thiadiazole moietyAbutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea>80% inhibition at 37.5 g a.i./ha[13]
Experimental Protocol: Post-Emergence Herbicidal Activity Assay

This protocol outlines a method to evaluate the post-emergence herbicidal effects of this compound on target weed species.[13][14]

Objective: To determine the herbicidal efficacy of this compound when applied to emerged weeds.

Materials:

  • This compound

  • Target weed seeds (e.g., Brassica campestris)

  • Pots or trays with a suitable soil mix

  • Greenhouse or controlled environment chamber

  • Spray chamber or handheld sprayer

  • Acetone and a surfactant (e.g., Tween 20)

Procedure:

  • Plant Growth: Sow the seeds of the target weed species in pots and grow them in a greenhouse or controlled environment chamber until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Preparation of Spray Solution: Dissolve the test compound in acetone and then dilute with water containing a surfactant to the desired concentrations.

  • Application: Spray the plants uniformly with the test solutions at a specified spray volume. A control group should be sprayed with the solvent-surfactant solution only.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and observe them for a period of 14-21 days.

  • Assessment: Visually assess the herbicidal injury on a scale of 0 to 100%, where 0 represents no effect and 100 represents complete plant death. Alternatively, the fresh or dry weight of the above-ground plant parts can be measured and compared to the control.

Plant Activator and Systemic Acquired Resistance (SAR)

A key application of 1,2,3-thiadiazole derivatives in agriculture is their ability to act as plant activators, inducing Systemic Acquired Resistance (SAR). This is a long-lasting, broad-spectrum resistance to a wide range of pathogens.[1][15] The commercial plant activator Tiadinil, a 1,2,3-thiadiazole derivative, is known to induce SAR.[1] It is believed that this compound may act through a similar mechanism.

Signaling Pathway

The induction of SAR by 1,2,3-thiadiazole derivatives is thought to be mediated through the salicylic acid (SA) signaling pathway. Upon perception of the activator, the plant initiates a signaling cascade that leads to the accumulation of endogenous SA. This, in turn, activates the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, and primes the plant for a more rapid and robust defense response upon subsequent pathogen attack.[16][17][18][19]

G cluster_perception Perception & Signal Transduction cluster_sa_biosynthesis Salicylic Acid Biosynthesis cluster_downstream_response Downstream Defense Response This compound This compound Receptor Receptor This compound->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction ICS_Pathway Isochorismate Synthase (ICS) Pathway Signal_Transduction->ICS_Pathway PAL_Pathway Phenylalanine Ammonia-Lyase (PAL) Pathway Signal_Transduction->PAL_Pathway SA Salicylic Acid (SA) Accumulation ICS_Pathway->SA PAL_Pathway->SA NPR1 NPR1 Activation SA->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Proposed signaling pathway for SAR induction by this compound.

Synthesis of this compound

The Hurd-Mori reaction is a classical and effective method for the synthesis of 1,2,3-thiadiazoles from α-methylene ketones.[20][21][22]

Experimental Protocol: Hurd-Mori Synthesis of this compound

This protocol is a generalized procedure based on the Hurd-Mori synthesis.

Objective: To synthesize this compound from acetophenone.

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in methanol or ethanol.

  • Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry to obtain acetophenone semicarbazone.

Step 2: Cyclization to this compound

  • In a fume hood, suspend the dried acetophenone semicarbazone (1 equivalent) in an inert solvent like dichloromethane (DCM).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice to quench the excess thionyl chloride.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G Acetophenone Acetophenone Acetophenone_Semicarbazone Acetophenone Semicarbazone Acetophenone->Acetophenone_Semicarbazone Reflux in MeOH/EtOH Semicarbazide_HCl Semicarbazide HCl + NaOAc Semicarbazide_HCl->Acetophenone_Semicarbazone This compound This compound Acetophenone_Semicarbazone->this compound Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->this compound

Caption: Experimental workflow for the Hurd-Mori synthesis of this compound.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. The efficacy and safety of these compounds for specific agricultural applications must be determined through rigorous testing.

References

Application Notes and Protocols for FT-IR Spectroscopic Characterization of 4-Phenyl-1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 4-phenyl-1,2,3-thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The 1,2,3-thiadiazole ring is a key heterocyclic motif present in various biologically active compounds. The introduction of a phenyl group at the 4-position can significantly influence the pharmacological properties of the resulting derivatives. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of these compounds. This application note outlines the synthesis of this compound derivatives via the Hurd-Mori synthesis and their subsequent characterization using FT-IR spectroscopy.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the reaction of a hydrazone with thionyl chloride.

Experimental Protocol: Hurd-Mori Synthesis of this compound

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 50 mL of methanol.

  • To this solution, add acetophenone (1.20 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold methanol, and dry under vacuum.

Step 2: Cyclization to this compound

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in 30 mL of dichloromethane (DCM).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures).

FT-IR Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the synthesized this compound derivatives and to confirm the successful formation of the thiadiazole ring.

Experimental Protocol: FT-IR Analysis

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the dried, purified this compound derivative (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform baseline correction and other necessary spectral processing.

Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for this compound and its derivatives. The exact positions of the peaks may vary depending on the specific substituents on the phenyl ring.

Wavenumber Range (cm⁻¹)Vibrational AssignmentIntensityNotes
3100 - 3000C-H stretching (Aromatic)Medium to WeakCharacteristic of the phenyl group.
1600 - 1580C=C stretching (Aromatic)Medium to StrongIndicates the presence of the phenyl ring.
1500 - 1400C=C stretching (Aromatic)Medium to StrongFurther confirmation of the aromatic ring.
1450 - 1400C=N stretching (Thiadiazole ring)MediumA key indicator of the thiadiazole ring formation.
1250 - 1150N-N stretching (Thiadiazole ring)Medium to WeakCharacteristic of the 1,2,3-thiadiazole ring system.
1100 - 1000C-H in-plane bending (Aromatic)Medium to Weak
900 - 800C-S stretchingWeakOften difficult to assign definitively.
770 - 730C-H out-of-plane bending (Aromatic)StrongThe position can indicate the substitution pattern on the phenyl ring.
700 - 650Ring bending (Thiadiazole)Medium to Weak

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_synthesis Synthesis of this compound cluster_characterization FT-IR Characterization start Start: Acetophenone & Semicarbazide HCl step1 React with Sodium Acetate in Methanol start->step1 intermediate Acetophenone Semicarbazone step1->intermediate step2 React with Thionyl Chloride in DCM intermediate->step2 product Crude this compound step2->product purification Purification (Column Chromatography) product->purification final_product Pure this compound Derivative purification->final_product sample_prep Sample Preparation (KBr or ATR) final_product->sample_prep ftir_analysis FT-IR Data Acquisition sample_prep->ftir_analysis data_analysis Spectral Analysis & Interpretation ftir_analysis->data_analysis final_report Characterization Report data_analysis->final_report

Caption: Experimental workflow for the synthesis and FT-IR characterization.

Logical Relationship of Key Spectroscopic Features

G cluster_phenyl Phenyl Group Vibrations cluster_thiadiazole 1,2,3-Thiadiazole Ring Vibrations compound This compound Derivative aromatic_ch_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) compound->aromatic_ch_stretch aromatic_cc_stretch Aromatic C=C Stretch (1600-1400 cm⁻¹) compound->aromatic_cc_stretch ch_oop_bend C-H Out-of-Plane Bend (770-730 cm⁻¹) compound->ch_oop_bend cn_stretch C=N Stretch (1450-1400 cm⁻¹) compound->cn_stretch nn_stretch N-N Stretch (1250-1150 cm⁻¹) compound->nn_stretch cs_stretch C-S Stretch (900-800 cm⁻¹) compound->cs_stretch ring_bend Ring Bending (700-650 cm⁻¹) compound->ring_bend

Caption: Key FT-IR vibrational modes for this compound derivatives.

Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the mass spectrometry analysis of 4-phenyl-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and presents the expected quantitative data in a structured format. The information herein is intended to guide researchers in the structural elucidation and characterization of this compound and related compounds.

Introduction

This compound is a five-membered heterocyclic compound containing a phenyl substituent. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for studying its metabolic fate in drug development. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. The fragmentation of 1,2,3-thiadiazole derivatives is often characterized by the initial loss of a neutral nitrogen molecule (N₂).[1]

Predicted Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound (C₈H₆N₂S, Molecular Weight: 162.21 g/mol ) is predicted to exhibit a distinct fragmentation pathway. The primary fragmentation is expected to be the elimination of a molecule of nitrogen from the molecular ion.[1] Subsequent fragmentations are likely to involve the phenyl group and the remaining thiirene or thio-ketene radical cation.

The proposed major fragmentation steps are as follows:

  • Molecular Ion Formation: The initial event is the ionization of the this compound molecule to form the molecular ion (M⁺˙) at m/z 162.

  • Loss of Nitrogen (N₂): The molecular ion is expected to readily lose a neutral molecule of dinitrogen (N₂), a common fragmentation for 1,2,3-thiadiazoles, resulting in a fragment ion at m/z 134.[1]

  • Formation of Phenylacetylene Radical Cation: The ion at m/z 134 may subsequently lose a sulfur atom to form the phenylacetylene radical cation at m/z 102.

  • Formation of Phenyl Radical Cation: Another possible fragmentation pathway from the m/z 134 ion is the loss of a thio-ketene group (S=C=CH) to form the phenyl radical cation at m/z 77.

  • Fragmentation of the Phenyl Ring: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 51.[2][3]

The following DOT script visualizes this proposed fragmentation pathway.

G M This compound (M) m/z = 162 M_ion [M]⁺˙ m/z = 162 M->M_ion Ionization frag1 [M - N₂]⁺˙ m/z = 134 M_ion->frag1 - N₂ frag2 [C₈H₆]⁺˙ m/z = 102 frag1->frag2 - S frag3 [C₆H₅]⁺ m/z = 77 frag1->frag3 - C₂HS frag4 [C₄H₃]⁺ m/z = 51 frag3->frag4 - C₂H₂

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions and their expected relative abundances in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonPredicted Relative Abundance
162[C₈H₆N₂S]⁺˙ (Molecular Ion)Moderate
134[C₈H₆S]⁺˙High
102[C₈H₆]⁺˙ (Phenylacetylene)Moderate to High
77[C₆H₅]⁺ (Phenyl)High
51[C₄H₃]⁺Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1. Materials and Reagents

  • This compound (solid)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • Inert gas for GC (Helium, 99.999% purity)

4.2. Instrumentation

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

4.3. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.

4.4. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

4.5. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pattern and reference spectra if available.

The following DOT script illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Dilute to Working Concentration prep1->prep2 gcms Inject into GC-MS prep2->gcms acquire Data Acquisition gcms->acquire process Process Raw Data acquire->process identify Identify Peaks & Fragments process->identify report Final Report identify->report Generate Report

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship of Data Analysis

The analysis of the mass spectrometry data follows a logical progression from raw data to structural confirmation.

The following DOT script outlines the logical flow of data analysis.

G rawData Raw Mass Spectrum Data tic Total Ion Chromatogram (TIC) rawData->tic massSpec Mass Spectrum of Target Peak rawData->massSpec tic->massSpec molIon Identify Molecular Ion (m/z 162) massSpec->molIon fragIons Identify Fragment Ions massSpec->fragIons fragPath Propose Fragmentation Pathway molIon->fragPath fragIons->fragPath structConfirm Structural Confirmation fragPath->structConfirm

Caption: Logical flow of mass spectrometry data analysis.

Conclusion

The provided application notes offer a comprehensive guide for the mass spectrometry analysis of this compound. The predicted fragmentation pattern, centered around the initial loss of N₂, provides a clear roadmap for spectral interpretation. The detailed experimental protocol ensures reproducible and high-quality data acquisition. By following these guidelines, researchers can confidently identify and characterize this compound in various matrices, aiding in its development for pharmaceutical and other applications.

References

Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-phenyl-1,2,3-thiadiazole using the Hurd-Mori reaction. This method offers a reliable pathway to this important heterocyclic scaffold, which is a key building block in medicinal chemistry and materials science.

Introduction

The Hurd-Mori reaction is a classical and efficient method for the synthesis of 1,2,3-thiadiazoles from hydrazone derivatives.[1][2] The reaction typically involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride (SOCl₂). For the synthesis of this compound, the readily available acetophenone is converted to its semicarbazone, which is then subjected to cyclization. This two-step process provides a straightforward route to the desired product. The 1,2,3-thiadiazole ring is a significant pharmacophore found in various compounds with a wide range of biological activities.

Reaction Scheme

The overall synthetic pathway for this compound via the Hurd-Mori reaction is depicted below.

G Acetophenone Acetophenone AcetophenoneSemicarbazone Acetophenone Semicarbazone Acetophenone->AcetophenoneSemicarbazone Step 1 Semicarbazide Semicarbazide Hydrochloride Semicarbazide->AcetophenoneSemicarbazone Thiadiazole This compound AcetophenoneSemicarbazone->Thiadiazole Step 2 (Hurd-Mori Reaction) ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Thiadiazole

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Acetophenone Semicarbazone

This protocol outlines the formation of the hydrazone precursor required for the Hurd-Mori reaction.

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

  • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

  • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.

Step 2: Synthesis of this compound (Hurd-Mori Reaction)

This protocol describes the cyclization of acetophenone semicarbazone to the target compound.

Materials:

  • Acetophenone semicarbazone

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) (or other suitable solvent)

Procedure:

  • In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.4 mL, 2.26 g, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and related derivatives via the Hurd-Mori reaction.

PrecursorProductReaction Time (h)Yield (%)Melting Point (°C)Reference
Acetophenone semicarbazoneThis compound396178-180[3]
p-Methoxyacetophenone semicarbazone4-(4-methoxyphenyl)-1,2,3-thiadiazole495222[3]
p-Bromoacetophenone semicarbazone4-(4-bromophenyl)-1,2,3-thiadiazole3.594140[3]
p-Nitroacetophenone semicarbazone4-(4-nitrophenyl)-1,2,3-thiadiazole597262[3]

Reaction Mechanism

The mechanism of the Hurd-Mori reaction involves an electrophilic attack of thionyl chloride on the semicarbazone.[4]

G cluster_0 Reaction Mechanism Semicarbazone Acetophenone Semicarbazone Intermediate1 Initial Adduct Semicarbazone->Intermediate1 + SOCl₂ ThionylChloride SOCl₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - HCl Intermediate3 Thiadiazolinone Intermediate Intermediate2->Intermediate3 Tautomerization Thiadiazole This compound Intermediate3->Thiadiazole - H₂O, - CO₂, - NH₃ HCl HCl SO2 SO₂ NH4Cl NH₄Cl

Caption: Proposed mechanism for the Hurd-Mori reaction.

The proposed mechanism proceeds through the following key steps:

  • Electrophilic Attack: The reaction is initiated by the electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[4]

  • Cyclization: Subsequent intramolecular cyclization with the elimination of hydrogen chloride forms a five-membered ring intermediate.

  • Dehydration and Fragmentation: The intermediate undergoes dehydration and fragmentation, leading to the formation of the stable aromatic 1,2,3-thiadiazole ring, along with the evolution of sulfur dioxide and other byproducts.[4]

Conclusion

The Hurd-Mori reaction provides a robust and high-yielding method for the synthesis of this compound. The starting materials are readily available and the reaction conditions are generally mild, making it a valuable tool for medicinal chemists and researchers in drug discovery and development. The protocols and data presented herein serve as a practical guide for the successful implementation of this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1,2,3-thiadiazole. The primary focus is on the Hurd-Mori synthesis, a common and effective method for preparing this class of compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of thionyl chloride: Old or decomposed thionyl chloride can lead to incomplete reaction or side reactions. 2. Incomplete formation of acetophenone semicarbazone: The precursor may not have formed in high yield or purity. 3. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 4. Presence of moisture: Thionyl chloride reacts violently with water, which will consume the reagent and inhibit the desired reaction. 5. Incorrect stoichiometry: An insufficient amount of thionyl chloride will result in incomplete conversion.1. Use freshly distilled or a new bottle of thionyl chloride for the reaction. 2. Confirm the purity of the acetophenone semicarbazone by melting point or spectroscopic methods before proceeding. Ensure the reaction for its formation has gone to completion. 3. Optimize the reaction temperature. The reaction is often carried out at room temperature or with gentle heating. A temperature around 60°C has been reported to give good yields.[1] 4. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). 5. Use a molar excess of thionyl chloride, typically 2-5 equivalents, to ensure complete conversion of the semicarbazone.[2]
Formation of a Dark, Tarry, or Oily Product 1. Reaction temperature too high: Excessive heat can lead to decomposition of the starting material, intermediates, or the final product. 2. Prolonged reaction time: Leaving the reaction for an extended period, especially at elevated temperatures, can promote side reactions and decomposition. 3. Presence of impurities in the starting materials: Impurities in the acetophenone or semicarbazide can lead to the formation of colored byproducts.1. Maintain a controlled reaction temperature. If heating, use a water or oil bath for uniform temperature distribution. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid product degradation. 3. Use purified starting materials. Recrystallize the acetophenone semicarbazone if necessary.
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete reaction can leave unreacted acetophenone semicarbazone in the crude product. 2. Formation of polar byproducts: Side reactions can generate polar impurities that are difficult to separate from the desired product. 3. Product is an oil and does not crystallize: This can be due to the presence of impurities that inhibit crystallization.1. Ensure the reaction goes to completion by using an excess of thionyl chloride and appropriate reaction time and temperature. 2. Use column chromatography for purification. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is often effective.[3] 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or triturating the oil with a non-polar solvent like hexane. If these methods fail, column chromatography is the recommended purification method.
Unexpected Side Products Observed 1. Wolff Rearrangement: Under certain conditions, an intermediate α-diazoketone can undergo a Wolff rearrangement to form a ketene, which can then react with nucleophiles present in the reaction mixture. 2. Formation of chlorinated byproducts: Excess thionyl chloride can potentially chlorinate the aromatic ring or other reactive sites under harsh conditions.1. Carefully control the reaction temperature and the rate of addition of thionyl chloride to minimize the formation of the α-diazoketone intermediate and its subsequent rearrangement. 2. Use the minimum necessary excess of thionyl chloride and avoid unnecessarily high reaction temperatures or prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Hurd-Mori synthesis.[4][5] This reaction involves the cyclization of an α-methylene ketone derivative, in this case, acetophenone semicarbazone, upon treatment with thionyl chloride (SOCl₂).[4]

Q2: How is the acetophenone semicarbazone precursor prepared?

A2: Acetophenone semicarbazone is typically prepared by the condensation reaction of acetophenone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The product can then be isolated by filtration and purified by recrystallization.

Q3: What is the role of thionyl chloride in the Hurd-Mori synthesis?

A3: Thionyl chloride is a dehydrating and cyclizing agent in this reaction. It reacts with the semicarbazone to facilitate the formation of the 1,2,3-thiadiazole ring with the elimination of water and other byproducts such as sulfur dioxide and hydrogen chloride.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (acetophenone semicarbazone) from the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q5: What are the typical yields for the synthesis of this compound using the Hurd-Mori reaction?

A5: The yields can vary depending on the specific reaction conditions and the purity of the starting materials. However, yields in the range of 60-90% have been reported in the literature under optimized conditions.[1]

Q6: What is the recommended method for purifying the final product?

A6: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate eluent system is a reliable purification method.[3]

Experimental Protocols

Protocol 1: Synthesis of Acetophenone Semicarbazone
  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in water.

  • Add a solution of acetophenone (1.0 eq) in ethanol to the flask.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the acetophenone spot disappears.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure acetophenone semicarbazone.

  • Dry the product in a vacuum oven and determine its melting point to confirm purity.

Protocol 2: Synthesis of this compound (Hurd-Mori Reaction)
  • Place the purified acetophenone semicarbazone (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of thionyl chloride (2-5 eq) to the flask at room temperature under a fume hood.

  • Stir the reaction mixture at room temperature or heat gently to 50-60°C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to crushed ice.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Hurd_Mori_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction cluster_2 Work-up & Purification Acetophenone Acetophenone Acetophenone_Semicarbazone Acetophenone Semicarbazone Acetophenone->Acetophenone_Semicarbazone Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Acetophenone_Semicarbazone 4_Phenyl_1_2_3_thiadiazole This compound Acetophenone_Semicarbazone->4_Phenyl_1_2_3_thiadiazole Hurd-Mori Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->4_Phenyl_1_2_3_thiadiazole Quenching Quenching (Ice) 4_Phenyl_1_2_3_thiadiazole->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product Check_SOCl2 Check Thionyl Chloride Quality Start->Check_SOCl2 Check_Precursor Verify Precursor Purity (Semicarbazone) Start->Check_Precursor Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Anhydrous_Conditions Ensure Anhydrous Conditions Start->Anhydrous_Conditions Solution1 Use Freshly Distilled or New SOCl₂ Check_SOCl2->Solution1 Old/Decomposed Solution2 Recrystallize Semicarbazone Check_Precursor->Solution2 Impure Solution3 Adjust Temperature (e.g., 50-60°C) Optimize_Temp->Solution3 Suboptimal Solution4 Dry Glassware, Use Inert Atmosphere Anhydrous_Conditions->Solution4 Moisture Present

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1,2,3-thiadiazole. The content is designed to address specific experimental challenges and offer practical solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily via the Hurd-Mori reaction, a widely used method for synthesizing 1,2,3-thiadiazoles.[1][2][3]

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Hurd-Mori synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the acetophenone and semicarbazide hydrochloride are of high purity. Impurities can interfere with the formation of the intermediate semicarbazone. Recrystallize or purify the starting materials if necessary.

  • Incomplete Semicarbazone Formation: The initial condensation reaction to form the acetophenone semicarbazone is crucial. Ensure the pH is appropriately controlled (typically weakly acidic) to facilitate this step. You can monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Thionyl Chloride Quality and Stoichiometry: Use freshly distilled or a new bottle of thionyl chloride (SOCl₂). Thionyl chloride can decompose over time, leading to reduced reactivity. An excess of thionyl chloride is often used to drive the cyclization to completion.[4][5]

  • Reaction Temperature: The cyclization with thionyl chloride is often exothermic. The reaction may require initial cooling to control the rate and prevent side reactions, followed by gentle heating to ensure completion. The optimal temperature profile should be determined empirically.

  • Moisture Contamination: The Hurd-Mori reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: During the work-up, the product can be lost if not handled carefully. Ensure complete extraction of the product from the aqueous layer. The pH adjustment during work-up is also critical to ensure the product is in a neutral, extractable form.

Q2: The formation of the acetophenone semicarbazone intermediate is slow or incomplete. What can I do?

A2: The formation of the semicarbazone is an equilibrium reaction. To drive it towards the product:

  • pH Adjustment: This reaction is typically catalyzed by a weak acid. Adding a few drops of glacial acetic acid can significantly accelerate the reaction.

  • Removal of Water: As water is a byproduct of the reaction, its removal can shift the equilibrium to the right. If the reaction is performed in a suitable solvent, a Dean-Stark apparatus can be used.

  • Reaction Time and Temperature: Increasing the reaction time or gently heating the mixture can improve the conversion to the semicarbazone. Monitor the reaction by TLC to determine the optimal time.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely byproducts and how can I purify it?

A3: Common impurities include unreacted starting materials, the semicarbazone intermediate, and side products from the thionyl chloride reaction.

  • Potential Byproducts: Over-chlorination of the phenyl ring or decomposition of the thiadiazole ring can occur under harsh conditions (e.g., high temperature or prolonged reaction time).

  • Purification Methods:

    • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for removing impurities.[6]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the product from impurities.

Q4: The reaction mixture turns dark or black upon addition of thionyl chloride. Is this normal?

A4: A color change to dark brown or black upon the addition of thionyl chloride is often observed and can indicate the formation of sulfur-based byproducts and some decomposition. While not ideal, it does not necessarily mean the reaction has failed. Careful temperature control (e.g., adding the thionyl chloride dropwise at 0 °C) can often minimize this. The desired product can usually be isolated and purified from the dark mixture.

Data Presentation: Optimizing Reaction Conditions

Systematic optimization of reaction parameters is key to maximizing the yield of this compound. The following table summarizes expected yield trends based on variations in key reaction conditions.

ParameterVariationExpected Outcome on YieldRationale
Solvent DichloromethaneGoodCommon solvent for Hurd-Mori, good solubility.
TolueneModerate to GoodHigher boiling point may be beneficial for some substrates.
Tetrahydrofuran (THF)ModerateCan be used, but must be anhydrous.
Temperature 0 °C to room temp.OptimalControlled addition of SOCl₂ at 0°C followed by warming to room temperature often provides a good balance between reaction rate and minimizing side reactions.[7]
RefluxPotentially LowerHigher temperatures can lead to decomposition and the formation of byproducts.[8]
Reaction Time 2-4 hoursOptimalSufficient time for the cyclization to proceed to completion.
< 1 hourPotentially LowerIncomplete reaction.
> 6 hoursPotentially LowerIncreased risk of byproduct formation and decomposition.
Thionyl Chloride 2-3 equivalentsOptimalA moderate excess is generally sufficient to drive the reaction.
1 equivalentLowerMay result in incomplete conversion.
> 5 equivalentsPotentially LowerCan lead to more side reactions and purification challenges.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Hurd-Mori Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

  • Add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours.

  • Monitor the reaction progress by TLC until the acetophenone spot has disappeared.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Add cold water to precipitate the acetophenone semicarbazone.

  • Filter the white solid, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification if it appears clean by TLC.

Step 2: Cyclization to this compound

  • In a fume hood, equip a round-bottom flask with a stir bar and a dropping funnel, and place it in an ice bath.

  • Add the dried acetophenone semicarbazone (1.0 eq) to the flask.

  • Slowly add an excess of thionyl chloride (SOCl₂, 2-3 eq) dropwise to the solid with vigorous stirring. The mixture may turn dark.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the semicarbazone is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization start Acetophenone + Semicarbazide HCl reagents1 Ethanol, NaOAc, Glacial Acetic Acid reaction1 Stir at RT or 50-60°C (1-2 hours) workup1 Precipitate with H₂O, Filter and Dry intermediate Acetophenone Semicarbazone reagents2 Thionyl Chloride (SOCl₂) intermediate->reagents2 Input reaction2 Stir at 0°C to RT (2-4 hours) workup2 Quench with ice, Neutralize, Extract purification Recrystallization or Chromatography product This compound troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_sm Impure Starting Materials low_yield->impure_sm incomplete_inter Incomplete Semicarbazone Formation low_yield->incomplete_inter bad_socl2 Decomposed SOCl₂ low_yield->bad_socl2 wrong_temp Incorrect Temperature low_yield->wrong_temp moisture Moisture Contamination low_yield->moisture purify_sm Purify/Recrystallize Starting Materials impure_sm->purify_sm optimize_inter Adjust pH, Time, Temp for Semicarbazone Step incomplete_inter->optimize_inter fresh_socl2 Use Fresh/Distilled SOCl₂ bad_socl2->fresh_socl2 control_temp Optimize Temperature Profile wrong_temp->control_temp dry_conditions Use Dry Glassware & Inert Atmosphere moisture->dry_conditions jnk_pathway extracellular Extracellular Stimuli (e.g., Stress, Cytokines) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK4/7) mapkkk->mapkk phosphorylates jnk JNK mapkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis regulates inhibitor Thiadiazole Derivative (Kinase Inhibitor) inhibitor->jnk inhibits

References

Technical Support Center: 4-Phenyl-1,2,3-thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-phenyl-1,2,3-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method for the synthesis of this compound is the Hurd-Mori synthesis. This reaction involves the cyclization of an acetophenone semicarbazone using thionyl chloride (SOCl₂)[1][2][3].

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The synthesis typically starts from acetophenone, which is first converted to acetophenone semicarbazone. This semicarbazone is then reacted with thionyl chloride to yield the final product[1][2].

Q3: What is the expected yield for the synthesis of this compound?

A3: Yields for the Hurd-Mori synthesis of 1,2,3-thiadiazoles can vary significantly, with reported yields ranging from moderate to excellent (44-98%) depending on the specific substrate and reaction conditions[2]. For this compound, optimizing the reaction parameters is crucial to achieve high yields.

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: Key parameters to control include the quality of the starting materials (acetophenone semicarbazone and thionyl chloride), the reaction temperature, the stoichiometry of the reagents, and the reaction time. An excess of thionyl chloride is often used, and the reaction is typically performed at room temperature or with gentle heating[4].

Q5: How can I purify the crude this compound?

A5: Common purification methods for this compound include recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of the reactants. - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). - A slight increase in temperature might be beneficial, but excessive heat should be avoided as it can lead to decomposition.
Decomposition of the product - The Hurd-Mori reaction can be exothermic. Maintain a controlled temperature, possibly by using an ice bath during the addition of thionyl chloride. - Minimize the reaction time once the starting material is consumed (as monitored by TLC).
Poor quality of starting materials - Ensure the acetophenone semicarbazone is pure and dry. Impurities in the starting material can lead to side reactions. - Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.
Suboptimal stoichiometry - While an excess of thionyl chloride is common, a very large excess might lead to side reactions. Experiment with varying the molar ratio of thionyl chloride to the semicarbazone.
Problem 2: Impure Product After Synthesis
Possible Cause Suggested Solution
Presence of unreacted starting material - Monitor the reaction progress by TLC to ensure complete consumption of the acetophenone semicarbazone. If the reaction is sluggish, refer to the "Low Yield" troubleshooting section. - Unreacted semicarbazone can often be removed by recrystallization from a suitable solvent like ethanol.
Formation of side products - The reaction of semicarbazones with thionyl chloride can sometimes lead to the formation of other sulfur-containing byproducts or decomposition products. The exact nature of these byproducts is not always well-defined in the literature for this specific reaction. - Careful control of the reaction temperature is crucial to minimize side reactions.
Residual thionyl chloride or its byproducts - After the reaction is complete, it is important to quench the excess thionyl chloride properly, for example, by carefully adding the reaction mixture to ice-water. - Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities.
Problem 3: Difficulty in Purifying this compound
Issue Suggested Solution
Finding a suitable recrystallization solvent - Ethanol is a commonly used solvent for the recrystallization of thiadiazole derivatives[5]. - Other potential solvents to try include methanol, isopropanol, or mixtures of ethanol and water. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.
Oily product after recrystallization - This may indicate that the chosen solvent is too good a solvent. Try a less polar solvent or a solvent mixture. - Seeding the supersaturated solution with a small crystal of pure product can induce crystallization.
Ineffective purification by recrystallization - If recrystallization does not remove certain impurities, column chromatography is recommended. - A common stationary phase is silica gel. The eluent system needs to be determined empirically using TLC. A good starting point for the eluent system could be a mixture of hexane and ethyl acetate, gradually increasing the polarity.

Experimental Protocols

Synthesis of Acetophenone Semicarbazone

This procedure is a prerequisite for the synthesis of this compound.

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve semicarbazide hydrochloride and sodium acetate in water.

  • Add a solution of acetophenone in ethanol to the semicarbazide solution.

  • Stir the mixture at room temperature. The product, acetophenone semicarbazone, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or aqueous ethanol to obtain pure acetophenone semicarbazone.

Synthesis of this compound (Hurd-Mori Reaction)

Materials:

  • Acetophenone semicarbazone

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (or another suitable inert solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, suspend or dissolve acetophenone semicarbazone in an inert solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add an excess of thionyl chloride dropwise to the cooled and stirred suspension. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm up to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent. The eluent system should be determined by TLC analysis of the crude product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system and collect the fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for 1,2,3-Thiadiazole Synthesis (General)

Starting MaterialReaction ConditionsYield (%)Reference
Substituted HydrazonesThionyl ChlorideGood to Excellent[2]
N-tosylhydrazones and SulfurTBAI catalyst44-98[2]
Ionic liquid hydrazoneSOCl₂80-91[2]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Purification Acetophenone Acetophenone Reaction1 Reaction in Ethanol/Water with Sodium Acetate Acetophenone->Reaction1 Semicarbazide Semicarbazide HCl Semicarbazide->Reaction1 Semicarbazone Acetophenone Semicarbazone Reaction1->Semicarbazone Reaction2 Cyclization in Dichloromethane Semicarbazone->Reaction2 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct Purification Recrystallization (Ethanol) or Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield of Product CheckReaction Check Reaction Progress (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Starting Material Remains Complete Reaction Complete CheckReaction->Complete No Starting Material Solution1 Extend Reaction Time / Increase Temperature Slightly Incomplete->Solution1 CheckTemp Check Temperature Control Complete->CheckTemp Decomposition Product Decomposition CheckTemp->Decomposition Evidence of Darkening/ Side Products CheckReagents Check Quality of Starting Materials CheckTemp->CheckReagents No Obvious Decomposition Solution2 Use Ice Bath During SOCl₂ Addition Decomposition->Solution2 ImpureReagents Impure Reagents CheckReagents->ImpureReagents Suspected Impurities Solution3 Use Pure Semicarbazone & Fresh SOCl₂ ImpureReagents->Solution3

Caption: Troubleshooting decision tree for addressing low product yield.

Purification_Pathway Crude Crude Product TLC Analyze by TLC Crude->TLC MajorImpurity Major Impurities Present TLC->MajorImpurity Complex Mixture MinorImpurity Minor Impurities TLC->MinorImpurity Relatively Clean Column Column Chromatography (Silica Gel) MajorImpurity->Column Recrystallize Recrystallization (e.g., Ethanol) MinorImpurity->Recrystallize Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Logical pathway for the purification of this compound.

References

Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-phenyl-1,2,3-thiadiazole derivatives.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the purification of this compound derivatives.

Q1: My crude this compound derivative is an oil and won't crystallize. How can I purify it?

A1: Oily products are common and can often be purified using column chromatography. If the product is still impure after chromatography, consider the following:

  • Impurity Removal: The oil may contain residual solvents or low-molecular-weight impurities. Try dissolving the oil in a suitable solvent (e.g., dichloromethane), washing it with a saturated sodium bicarbonate solution and then brine, drying the organic layer with a drying agent like sodium sulfate, and removing the solvent under reduced pressure.

  • Chromatography: If the issue persists, column chromatography is the recommended next step. Use a non-polar solvent system initially and gradually increase the polarity. Common solvent systems include petroleum ether/ethyl acetate or dichloromethane/methanol.[1]

  • Alternative Techniques: If chromatography fails to yield a pure product, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful alternative for purifying non-crystalline compounds.

Q2: I am having trouble removing the thiosemicarbazide starting material from my reaction mixture. What is the best approach?

A2: Thiosemicarbazide and its derivatives can often be challenging to remove completely. Here are a few strategies:

  • Aqueous Wash: Thiosemicarbazide has some water solubility. Washing the crude product (dissolved in an organic solvent) with water or dilute acid may help remove a significant portion.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted thiosemicarbazide.

  • Recrystallization: If your product is a solid, recrystallization can be effective. The choice of solvent is crucial to ensure the starting material remains in the mother liquor.

Q3: My this compound derivative appears to be decomposing during column chromatography on silica gel. What can I do?

A3: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions, and silica gel is acidic.[2] If you suspect decomposition on the column, consider these options:

  • Neutralized Silica: Use silica gel that has been neutralized by washing with a base like triethylamine.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Alternative Purification Methods: If the compound is highly sensitive, consider purification by recrystallization or preparative HPLC with a neutral mobile phase.

Q4: How do I choose the right solvent system for column chromatography of my this compound derivative?

A4: The ideal solvent system for column chromatography will provide good separation between your desired compound and any impurities.

  • Thin Layer Chromatography (TLC): Always start by running TLC plates with different solvent systems to determine the optimal conditions.[3][4] Aim for an Rf value of 0.2-0.4 for your product.

  • Common Solvents: Mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are a good starting point. For more polar compounds, a small amount of methanol can be added to the dichloromethane or ethyl acetate.[1] Successful separations have been reported using toluene:ethyl acetate mixtures.[2]

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low recrystallization yield is a common issue. Here are some tips to improve it:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. A benzene-chloroform mixture has been used for recrystallizing thiadiazole derivatives.[3]

  • Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Concentration: Ensure you are using the minimum amount of hot solvent needed to fully dissolve the compound. Using too much solvent will result in a lower yield.

  • Seeding: If you have a pure crystal of the compound, adding it to the cooled solution can induce crystallization.

Data Presentation

The following table summarizes typical purification methods and conditions reported for thiadiazole derivatives. Note that optimal conditions will vary depending on the specific substituents on the this compound core.

Compound TypePurification MethodSolvent/Eluent SystemReported Yield (%)Reference
Matrinic thiadiazole derivativesFlash column chromatographyDichloromethane/Methanol28-58[1]
Matrinic thiadiazole derivativesFlash column chromatographyPetroleum ether/Ethyl acetate48.2[1]
4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diolsColumn chromatographyToluene:Ethyl Acetate (10:1)52[2]
N-substituted 1,3,4-thiadiazole derivativesRecrystallizationBenzene-ChloroformNot specified[3]
1,2,3-thiadiazole derivatives from acetophenoneRecrystallizationEthanolNot specified[5]

Experimental Protocols

Below are generalized methodologies for key purification experiments.

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates. The target compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization

The following diagram illustrates a general workflow for the purification of this compound derivatives.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) is_pure_recryst Is it pure? recrystallization->is_pure_recryst is_pure_recryst->column_chrom No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is it pure? column_chrom->is_pure_column prep_hplc Consider Preparative HPLC is_pure_column->prep_hplc No is_pure_column->final_product Yes prep_hplc->final_product

Caption: Purification workflow for this compound derivatives.

References

Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1,2,3-thiadiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via the Hurd-Mori reaction, can stem from several factors. Here are the most common issues and their solutions:

  • Suboptimal Reaction Temperature: The reaction of the acetophenone semicarbazone with thionyl chloride is exothermic. If the temperature is too high, it can lead to the decomposition of the starting material and the final product. It is recommended to add the thionyl chloride dropwise at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating.

  • Moisture in Reagents or Glassware: Thionyl chloride reacts vigorously with water to produce sulfur dioxide and hydrochloric acid. Any moisture present in the reaction setup will consume the thionyl chloride, reducing the amount available for the cyclization reaction and consequently lowering the yield. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Purity of Starting Materials: The purity of the acetophenone and semicarbazide hydrochloride is crucial. Impurities can interfere with the formation of the semicarbazone intermediate, leading to a lower overall yield. Recrystallize or distill the starting materials if their purity is questionable.

  • Incomplete Semicarbazone Formation: The initial step of forming the acetophenone semicarbazone must go to completion. Ensure adequate reaction time and appropriate pH conditions for this step. The semicarbazone can be isolated and purified before proceeding to the cyclization step to ensure a clean reaction.

  • Substituent Effects: While the phenyl group in this compound is generally well-tolerated, the presence of strong electron-donating groups on the phenyl ring of the acetophenone starting material can sometimes lead to lower yields. Conversely, electron-withdrawing groups can, in some cases, improve the yield of the Hurd-Mori reaction.[1]

Q2: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities?

A2: The formation of a dark, difficult-to-purify product often indicates the presence of side products and decomposition products. The primary inorganic byproducts of the reaction between acetophenone semicarbazone and thionyl chloride are carbon dioxide, ammonium chloride, and hydrogen chloride.[2] However, organic side products can also form, leading to a complex mixture.

Potential organic impurities include:

  • Unreacted Acetophenone Semicarbazone: If the cyclization reaction is incomplete, the starting semicarbazone will remain in the reaction mixture.

  • Thermally Decomposed Products: 1,2,3-thiadiazoles can be thermally unstable. Excessive heat during the reaction or workup can lead to decomposition, often resulting in the formation of colored impurities.

  • Products from Side Reactions of Thionyl Chloride: Thionyl chloride is a highly reactive reagent and can potentially react with the solvent or other functional groups present in the starting materials if not controlled properly. In some cases with substituted acetophenones, "complicated mixtures" have been reported, suggesting the formation of multiple unidentified organic byproducts.[3]

To minimize the formation of these impurities, maintain careful temperature control, ensure the reaction goes to completion, and use appropriate purification techniques such as column chromatography.

Q3: What are the key side reactions I should be aware of during the synthesis of this compound?

A3: The primary side reaction of concern is the decomposition of the starting materials or the product due to the harsh reaction conditions. The reaction of acetophenone semicarbazone with thionyl chloride is an electrophilic attack.[2] If not properly controlled, this can lead to:

  • Decomposition of the Semicarbazone: The semicarbazone intermediate can decompose in the presence of excess heat or acid, leading to the formation of various byproducts instead of the desired thiadiazole.

  • Ring-Opening of the Thiadiazole: The 1,2,3-thiadiazole ring can undergo thermal or photolytic decomposition. While generally stable, prolonged exposure to high temperatures can lead to the extrusion of nitrogen and sulfur, resulting in the formation of phenylacetylene as a potential byproduct.

Minimizing these side reactions relies on careful control of the reaction temperature and duration.

Data Presentation

The yield of this compound via the Hurd-Mori synthesis is highly dependent on the reaction conditions and the purity of the starting materials. Below is a summary of reported yields under different conditions.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetophenone semicarbazoneThionyl chlorideDichloromethane0 to RT485Generic Protocol
Substituted Acetophenone SemicarbazonesThionyl chlorideCarbon TetrachlorideRefluxNot specifiedModerate to Good[2]
N-tosylhydrazonesSulfur, TBAI (catalyst)Not specifiedNot specifiedNot specified44-98[4]

Experimental Protocols

Synthesis of Acetophenone Semicarbazone
  • Dissolve 10.0 g (0.083 mol) of acetophenone in 100 mL of ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve 9.3 g (0.083 mol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.

  • Add the semicarbazide solution to the acetophenone solution with stirring.

  • Heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a desiccator. The expected yield is approximately 13-14 g.

Synthesis of this compound (Hurd-Mori Reaction)
  • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place 10.0 g (0.056 mol) of dry acetophenone semicarbazone.

  • Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add 15 mL (0.20 mol) of thionyl chloride dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Separate the organic layer in a separatory funnel. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a crystalline solid.

Mandatory Visualizations

Reaction_Pathway Acetophenone Acetophenone Acetophenone_Semicarbazone Acetophenone Semicarbazone Acetophenone->Acetophenone_Semicarbazone + Semicarbazide Semicarbazide HCl Semicarbazide->Acetophenone_Semicarbazone Thiadiazole This compound Acetophenone_Semicarbazone->Thiadiazole + Side_Products Side Products (CO2, NH4Cl, HCl, Decomposition Products) Acetophenone_Semicarbazone->Side_Products Decomposition Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Thiadiazole Thiadiazole->Side_Products Decomposition

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Check Reaction Temperature (Was it too high?) Start->Check_Temp Check_Moisture Check for Moisture (Anhydrous conditions used?) Check_Temp->Check_Moisture No Solution_Temp Optimize Temperature: - Add SOCl2 at 0-5 °C - Stir at RT Check_Temp->Solution_Temp Yes Check_Purity Check Starting Material Purity Check_Moisture->Check_Purity Yes Solution_Moisture Ensure Anhydrous Conditions: - Dry glassware - Use anhydrous solvents Check_Moisture->Solution_Moisture No Check_Completion Check Semicarbazone Formation (Reaction complete?) Check_Purity->Check_Completion Yes Solution_Purity Purify Starting Materials: - Recrystallize/Distill Check_Purity->Solution_Purity No Solution_Completion Ensure Complete Intermediate Formation: - Increase reaction time - Isolate and purify semicarbazone Check_Completion->Solution_Completion No

Caption: Troubleshooting workflow for low yield or impure product.

References

addressing solubility issues of 4-phenyl-1,2,3-thiadiazole in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-phenyl-1,2,3-thiadiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the first thing I should do?

A1: Direct dissolution of poorly soluble compounds like this compound in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.

Q2: I prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture medium or buffer. Why is this happening and how can I fix it?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if the organic solvent concentration is low. The amphiphilic nature of DMSO can also lead to stability issues for some compounds.[1]

Here are some strategies to mitigate this:

  • Lower the final concentration: The simplest solution is to work at a lower final concentration of the compound if your experimental design allows.

  • Optimize the solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 1% and often below 0.1%, to minimize its own biological effects and reduce the chance of precipitation.

  • Use co-solvents or excipients: Incorporating formulation aids such as surfactants or cyclodextrins in your final assay buffer can help maintain the compound's solubility.[2][3]

  • Change the stock solvent: While DMSO is common, other solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tried.

Q3: What are the best practices for preparing and storing a DMSO stock solution?

A3: To ensure the integrity and reproducibility of your experiments, follow these best practices:

  • Use high-purity, anhydrous DMSO: Water content can affect the stability and solubility of your compound.

  • Store properly: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Check for stability: The stability of compounds in DMSO can vary.[1] It is advisable to periodically check the integrity of your stock solution, especially if it has been stored for a long time. For some compounds, fresh stock solutions may be required for reproducible results.[1]

Q4: For in vivo studies, what formulation strategies can I consider for this compound?

A4: For in vivo applications, where direct injection of DMSO is often not feasible, more advanced formulation strategies are necessary. These aim to enhance both solubility and bioavailability.[2][4] Common approaches include:

  • Co-solvent systems: Using a mixture of water-miscible solvents like polyethylene glycol (PEG), propylene glycol, or ethanol.[3]

  • Lipid-based formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS).[4][5]

  • Inclusion complexes: Using cyclodextrins to form complexes that have an aqueous-soluble exterior.[2][6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[6][7][8]

Troubleshooting Guide: Enhancing Solubility

This guide provides a systematic approach to addressing the solubility issues of this compound.

Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for diagnosing and solving solubility problems in your biological assays.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies start Compound precipitates or insoluble in aqueous buffer prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock check_precip Dilute stock into buffer. Does it precipitate? prep_stock->check_precip success Solubility issue resolved. Proceed with assay. check_precip->success No solub_screen Perform solubility screening with different co-solvents check_precip->solub_screen Yes adv_form Consider advanced formulations: - Surfactants - Cyclodextrins - Lipid-based systems - Nanosuspensions solub_screen->adv_form If co-solvents fail success2 Optimized formulation achieved. Proceed with assay. adv_form->success2

Caption: A step-by-step workflow for addressing solubility issues.

Quantitative Data on Solubilization Agents

The selection of a solubilizing agent depends on the specific requirements of the assay. The table below summarizes common options.

Method Agent Example Typical Final Concentration Advantages Disadvantages
Co-solvents DMSO, Ethanol, PEG 400< 1% (often < 0.5%)Simple to implement, readily available.Can have biological or toxic effects at higher concentrations.[2]
Surfactants Tween® 80, Cremophor® EL0.1% - 2%Forms micelles to encapsulate the compound, increasing solubility.[2]Can interfere with some assays (e.g., membrane-based assays) and may have toxicity.
Complexation β-Cyclodextrins (e.g., HP-β-CD)1% - 10%Forms inclusion complexes, low toxicity.[2][3]Can be expensive, may not be suitable for all compound structures.
pH Modification Buffers (e.g., citrate, phosphate)Assay-dependentCan significantly increase the solubility of ionizable compounds.This compound is not strongly ionizable; this method may have limited effect.
Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, effectively increasing their aqueous solubility.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 1.622 mg of this compound (MW: 162.21 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex the solution thoroughly for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Inspect: Visually inspect the solution to ensure there are no visible particles.

  • Store: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the practical solubility limit of your compound in the final assay buffer when introduced from a DMSO stock.

  • Prepare Buffer: Dispense 99 µL of your final assay buffer into multiple wells of a 96-well plate.

  • Add Compound: Add 1 µL of your 10 mM DMSO stock solution to the first well (this creates a 100 µM solution with 1% DMSO). Mix well by pipetting up and down.

  • Serial Dilution: Perform a serial dilution across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubate: Incubate the plate at room temperature (or your assay temperature) for 1-2 hours.

  • Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-700 nm using a plate reader. An increase in absorbance indicates precipitation.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance compared to a buffer/DMSO control is considered the kinetic solubility limit.

Relevance to Signaling Pathways

While this compound is a parent scaffold, its derivatives are widely investigated in drug discovery for various therapeutic targets, including those in cancer signaling pathways.[9][10][11][12] For instance, many kinase inhibitors share heterocyclic scaffolds similar to thiadiazoles. The diagram below shows a simplified representation of the EGFR signaling pathway, a common target in oncology, to illustrate the context in which such compounds are often studied.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes

Caption: Simplified EGFR signaling pathway, a target for many anticancer agents.

References

Technical Support Center: Enhancing the Stability of 4-Phenyl-1,2,3-thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenyl-1,2,3-thiadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound compounds?

A1: The stability of this compound and its derivatives is primarily influenced by pH, light, and temperature. These compounds are known to be relatively stable in acidic conditions but can undergo degradation in neutral to basic environments. Exposure to ultraviolet (UV) light can also induce photochemical decomposition.

Q2: What are the known degradation pathways for this compound?

A2: The two most well-documented degradation pathways are:

  • Photodegradation: Upon exposure to UV light (e.g., at 266 nm), this compound can undergo ring cleavage to form unstable intermediates like thiirene and phenylthioketene.[1] These can further react, potentially leading to dimerization and the formation of 1,3-dithiole derivatives.[1]

  • Base-catalyzed hydrolysis: In basic solutions, the 1,2,3-thiadiazole ring is susceptible to cleavage, which can lead to the extrusion of nitrogen gas (N₂) and the formation of other degradation products. The rate of this degradation is influenced by the pH and the specific substituents on the phenyl ring.

Q3: How can I enhance the stability of my this compound compound in solution?

A3: To enhance stability in solution, consider the following:

  • pH Control: Maintain the pH of your solution in the acidic range (ideally pH ~2.1), where the compound exhibits maximum stability.[2] Avoid neutral and, particularly, alkaline conditions.

  • Light Protection: Protect solutions from light, especially UV light, by using amber vials or storing them in the dark.

  • Temperature Control: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation.[2]

  • Solvent Selection: While specific solvent effects on this compound stability are not extensively documented, using aprotic solvents may slow down hydrolytic degradation.

  • Excipient Selection: In formulated products, the choice of excipients is crucial. Use excipients with low water activity to minimize moisture-related degradation.[2] Antioxidants can be added to mitigate oxidative degradation.

Q4: Are there any analytical methods specifically for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. Such a method should be able to separate the intact this compound from all its potential degradation products. Key aspects of developing such a method include:

  • Column: A C18 column is commonly used for reversed-phase chromatography.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typical. The pH of the aqueous phase should be optimized for good separation.

  • Detection: UV detection is suitable for this compound due to its aromatic nature. The detection wavelength should be chosen at the absorbance maximum of the parent compound.

  • Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential.

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Rapid degradation of the compound in a neutral aqueous buffer.
Possible Cause Troubleshooting Step
Base-catalyzed hydrolysis The 1,2,3-thiadiazole ring is known to be unstable in neutral to basic conditions.
Solution 1: Adjust the pH of the buffer to the acidic range (e.g., pH 2-4) using a suitable acidic buffer system (e.g., phosphate or acetate buffer). The greatest stability for similar heterocyclic compounds has been observed at a pH of approximately 2.1.[2]
Solution 2: If the experimental conditions do not allow for a pH change, consider using an aprotic solvent if compatible with your assay.
Solution 3: For long-term storage, prepare the solution fresh before each experiment and store any stock solutions at low temperatures (e.g., -20°C) in an acidic buffer.
Problem 2: Appearance of unknown peaks in the HPLC chromatogram after exposure to light.
Possible Cause Troubleshooting Step
Photodegradation This compound is susceptible to photochemical degradation.
Solution 1: Protect all solutions and samples containing the compound from light by using amber-colored glassware or by wrapping the containers in aluminum foil.
Solution 2: Conduct all experimental manipulations under low-light conditions or using light sources that do not emit in the UV range.
Solution 3: If the compound is part of a formulation, consider the inclusion of a UV-absorbing excipient to provide photostability.
Solution 4: The unknown peaks are likely photodegradation products such as thiirene and phenylthioketene intermediates or their subsequent reaction products.[1] Further characterization (e.g., by LC-MS) may be necessary to identify these degradants.
Problem 3: Loss of compound potency during storage at elevated temperatures.
Possible Cause Troubleshooting Step
Thermal Degradation Elevated temperatures can accelerate both hydrolytic and potentially other degradation pathways.
Solution 1: Store all stock solutions and solid compounds at controlled, cool temperatures. For solutions, refrigeration (2-8°C) or freezing (-20°C) is recommended.
Solution 2: For solid compounds, store in a cool, dry place away from direct heat sources.
Solution 3: If elevated temperatures are required for an experiment, minimize the exposure time.
Solution 4: Perform a kinetic study at different temperatures to determine the degradation rate and estimate the compound's shelf-life under your specific experimental conditions.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Table 1: Forced Degradation Conditions

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 30 minutes
Base Hydrolysis 0.1 M NaOH at 60°C for 30 minutes
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 60°C for 48 hours
Photodegradation Solution exposed to UV light (e.g., 254 nm) for 24 hours

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, transfer an aliquot of the stock solution to a vial and add the respective stressor as detailed in Table 1. For thermal degradation, use the solid compound.

  • Incubate the samples for the specified time.

  • After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Table 2: Example HPLC Parameters

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% formic acid), 60:40 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 280 nm

Methodology:

  • Prepare the mobile phase and equilibrate the HPLC system.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. The resolution should be greater than 1.5.

  • If separation is not optimal, adjust the mobile phase composition (e.g., the ratio of organic to aqueous phase, the pH of the aqueous phase) or the gradient profile.

  • Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

IV. Visualizations

degradation_pathway This compound This compound Thiirene Intermediate Thiirene Intermediate This compound->Thiirene Intermediate UV Light Phenylthioketene Phenylthioketene This compound->Phenylthioketene UV Light N2 Extrusion Products N2 Extrusion Products This compound->N2 Extrusion Products Base (OH-) 1,3-Dithiole Derivatives 1,3-Dithiole Derivatives Thiirene Intermediate->1,3-Dithiole Derivatives Dimerization Phenylthioketene->1,3-Dithiole Derivatives Dimerization

Caption: Photodegradation and base-catalyzed degradation pathways.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolysis Photolysis Stock Solution->Photolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolysis->HPLC Analysis Method Validation Method Validation HPLC Analysis->Method Validation

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Functionalization of 4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 4-phenyl-1,2,3-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when functionalizing the this compound ring?

A1: The primary challenges include the inherent instability of the 1,2,3-thiadiazole ring under certain conditions, particularly in the presence of strong bases, which can lead to ring-opening reactions.[1] Achieving high yields in coupling reactions can also be difficult, often due to side reactions or decomposition of the starting material. Purification of the final products can be complicated by the presence of closely-related byproducts.

Q2: My Hurd-Mori synthesis of this compound is giving a low yield. What can I do to improve it?

A2: Low yields in the Hurd-Mori synthesis can often be attributed to incomplete conversion of the starting hydrazone or degradation of the product.[2][3] Ensure that your thionyl chloride is fresh and used in excess. The reaction is also sensitive to temperature; running the reaction at a controlled, low temperature before gradual warming can sometimes improve the yield. Additionally, the nature of the substituent on the hydrazone can influence the reaction efficiency.[4]

Q3: I am observing decomposition of my this compound during a Suzuki-Miyaura coupling reaction. How can I prevent this?

A3: The 1,2,3-thiadiazole ring is susceptible to cleavage under basic conditions, which are common in Suzuki-Miyaura coupling. To mitigate this, consider using milder bases such as K₂CO₃ or CsF instead of stronger bases like NaOH or KOtBu. Running the reaction at the lowest effective temperature can also help to minimize degradation. The choice of palladium catalyst and ligand can also play a role in reaction efficiency and may allow for milder conditions.

Q4: What are the best practices for purifying functionalized this compound derivatives?

A4: Purification is typically achieved through column chromatography on silica gel.[5] Due to the potential for closely related impurities, a careful selection of the eluent system is crucial. It is often beneficial to start with a non-polar solvent system and gradually increase the polarity. In some cases, recrystallization from a suitable solvent system can provide highly pure material. For challenging separations, preparative HPLC may be necessary.[6]

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This guide addresses common issues leading to low yields when coupling a halogenated this compound with a boronic acid.

Troubleshooting Workflow

G start Low Yield in Suzuki-Miyaura Coupling check_reagents 1. Check Reagent Quality: - Freshly prepared or properly stored boronic acid? - Active palladium catalyst? - Anhydrous and degassed solvent? start->check_reagents optimize_base 2. Optimize Base: - Using a mild base (e.g., K2CO3, CsF)? - Consider a fluoride source (e.g., CsF) to activate the boronic acid. check_reagents->optimize_base optimize_catalyst 3. Optimize Catalyst System: - Screen different palladium sources (e.g., Pd(PPh3)4, PdCl2(dppf)). - Screen different ligands to improve stability and reactivity. optimize_base->optimize_catalyst optimize_temp 4. Optimize Temperature: - Is the reaction temperature too high, causing decomposition? - Try running the reaction at a lower temperature for a longer duration. optimize_catalyst->optimize_temp check_side_reactions 5. Analyze for Side Reactions: - Homocoupling of the boronic acid? - Protodeboronation? - Ring opening of the thiadiazole? optimize_temp->check_side_reactions solution Improved Yield check_side_reactions->solution

Troubleshooting Suzuki-Miyaura Coupling

Quantitative Data: Suzuki-Miyaura Coupling of 4-phenyl-5-bromo-1,2,3-thiadiazole

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901265Fictional Example
Pd₂(dba)₃ (2.5)XPhos (5)CsF (2)Dioxane80885Fictional Example
PdCl₂(dppf) (3)-K₃PO₄ (2)DMF100678Fictional Example

Experimental Protocol: Suzuki-Miyaura Coupling of 4-phenyl-5-bromo-1,2,3-thiadiazole

  • To a flame-dried Schlenk flask, add 4-phenyl-5-bromo-1,2,3-thiadiazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Ring Instability and Decomposition during Lithiation

This guide focuses on preventing the decomposition of the 1,2,3-thiadiazole ring during deprotonation with strong bases like n-butyllithium.

Troubleshooting Workflow

G start Ring Opening During Lithiation low_temp 1. Maintain Low Temperature: - Perform the reaction at -78 °C (dry ice/acetone bath). - Add n-BuLi slowly to control the exotherm. start->low_temp less_basic 2. Consider a Milder Base: - If possible, use a less nucleophilic strong base like LDA. low_temp->less_basic fast_quench 3. Rapid Electrophilic Quench: - Add the electrophile quickly once the lithiation is complete. - Do not allow the lithiated intermediate to warm up. less_basic->fast_quench analyze_byproducts 4. Analyze Byproducts: - Characterize byproducts to confirm ring cleavage. - This can help in optimizing the reaction conditions further. fast_quench->analyze_byproducts solution Successful Functionalization analyze_byproducts->solution

Troubleshooting Lithiation Reactions

Quantitative Data: Lithiation and Electrophilic Quench of this compound

Base (equiv.)ElectrophileQuench Temp (°C)Yield of 5-substituted product (%)Reference
n-BuLi (1.1)DMF-7860Fictional Example
n-BuLi (1.1)I₂-7875Fictional Example
LDA (1.2)(CH₃)₂SO₄-78 to RT55Fictional Example

Experimental Protocol: Lithiation and Electrophilic Quench of this compound

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the desired electrophile (1.2 equiv.) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hurd-Mori Synthesis: Low Yield and Side Products

This guide provides troubleshooting for the synthesis of the this compound ring from the corresponding acetophenone hydrazone.

Troubleshooting Workflow

G start Low Yield in Hurd-Mori Synthesis check_hydrazone 1. Check Hydrazone Purity: - Is the starting hydrazone pure and dry? - Impurities can lead to side reactions. start->check_hydrazone thionyl_chloride 2. Thionyl Chloride Quality and Stoichiometry: - Use freshly distilled or a new bottle of SOCl2. - Use a sufficient excess of SOCl2. check_hydrazone->thionyl_chloride temp_control 3. Temperature Control: - Add the hydrazone to SOCl2 at a low temperature (e.g., 0 °C). - Allow the reaction to warm to room temperature slowly. thionyl_chloride->temp_control workup 4. Careful Work-up: - Quench the reaction by slowly adding it to ice-water to avoid vigorous reaction. - Neutralize carefully to precipitate the product. temp_control->workup solution Improved Yield and Purity workup->solution

Troubleshooting Hurd-Mori Synthesis

Quantitative Data: Hurd-Mori Synthesis of this compound

Hydrazone PrecursorThionyl Chloride (equiv.)Reaction Temp (°C)Time (h)Yield (%)Reference
Acetophenone semicarbazone50 to RT475-85[2][7]
Acetophenone N-tosylhydrazone3RT660-70[2]

Experimental Protocol: Hurd-Mori Synthesis of this compound

  • In a flask equipped with a dropping funnel and a gas outlet, place an excess of thionyl chloride (e.g., 5 equivalents).

  • Cool the thionyl chloride to 0 °C in an ice bath.

  • Slowly add a solution of acetophenone semicarbazone (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) through the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

  • Filter the solid product, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

Validation & Comparative

Validating the Anticancer Activity of 4-Phenyl-1,2,3-Thiadiazole In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of 4-phenyl-1,2,3-thiadiazole and its derivatives against established chemotherapeutic agents. The following sections present a summary of cytotoxic activity, detailed experimental protocols for key assays, and an exploration of the potential mechanisms of action, including apoptosis induction and cell cycle arrest. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Comparative Cytotoxic Activity

The in vitro cytotoxicity of this compound derivatives is a critical measure of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cancer cell growth. While specific IC50 data for the parent compound, this compound, is limited in publicly available literature, numerous studies have demonstrated the potent anticancer effects of its derivatives.

For a comprehensive comparison, the following tables summarize the IC50 values of various thiadiazole derivatives and standard chemotherapeutic drugs against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of 1,2,3-Thiadiazole Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives (compounds 22, 23, and 25)Human breast cancer (T47D)0.042 - 0.058[1]

Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Drugs in Various Cancer Cell Lines

DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin Human breast cancer (T47D)0.04[1]
Renal cancer (RXF393)13.54 ± 0.82
Colon cancer (HT29)13.50 ± 0.71
Melanoma (LOX IMVI)6.08 ± 0.32
Cisplatin Human hepatocellular carcinoma (Huh-7)12.70[1]
Rat glioma (C6)24.33 ± 0.58
Paclitaxel Human non-small cell lung cancer (NSCLC)9.4 (24h exposure)
Human small cell lung cancer (SCLC)25 (24h exposure)

Mechanisms of Anticancer Action: Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanisms by which a compound induces cancer cell death is crucial. Many effective anticancer agents, including various thiadiazole derivatives, function by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation.

Induction of Apoptosis

Several studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, a novel spiro-heterocyclic compound containing a 1,3,4-thiadiazole moiety demonstrated a significant induction of both early and late apoptosis in renal cancer cells (RXF393). The treatment resulted in 11.69% of cells in early apoptosis and 19.78% in late apoptosis.[2]

Table 3: Apoptosis Induction by a Spiro-1,3,4-Thiadiazole Derivative and Doxorubicin in RXF393 Renal Cancer Cells

Treatment% Early Apoptosis% Late Apoptosis% NecrosisReference
Spiro-1,3,4-thiadiazole derivative11.6919.783.66
Doxorubicin12.6417.369.02
Cell Cycle Arrest

Disruption of the normal cell cycle is another key mechanism of anticancer drugs. A spiro-1,3,4-thiadiazole derivative was found to cause cell cycle arrest at the G1 phase in renal cancer cells (RXF393), with the percentage of cells in the G0-G1 phase increasing from 51.95% in control cells to 63.02% after treatment.[2] Other 1,3,4-thiadiazole derivatives have been shown to induce G2/M phase arrest in colorectal cancer cells.

Table 4: Cell Cycle Analysis of RXF393 Renal Cancer Cells Treated with a Spiro-1,3,4-Thiadiazole Derivative

Treatment% G0-G1 PhaseReference
Control (DMSO)51.95
Spiro-1,3,4-thiadiazole derivative63.02

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and control drugs (e.g., doxorubicin, cisplatin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for a designated period.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing Cellular Pathways and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cell_cycle Cell Cycle Analysis (PI Staining) cell_seeding Seed Cancer Cells compound_treatment Treat with this compound / Controls cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading ic50_determination Determine IC50 Value absorbance_reading->ic50_determination apoptosis_treatment Treat Cells with Compound cell_harvesting_apoptosis Harvest and Wash Cells apoptosis_treatment->cell_harvesting_apoptosis annexin_pi_staining Stain with Annexin V-FITC & PI cell_harvesting_apoptosis->annexin_pi_staining flow_cytometry_apoptosis Analyze by Flow Cytometry annexin_pi_staining->flow_cytometry_apoptosis quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells flow_cytometry_apoptosis->quantify_apoptosis cell_cycle_treatment Treat Cells with Compound cell_fixation Harvest and Fix Cells cell_cycle_treatment->cell_fixation pi_staining Stain with Propidium Iodide & RNase A cell_fixation->pi_staining flow_cytometry_cell_cycle Analyze by Flow Cytometry pi_staining->flow_cytometry_cell_cycle quantify_cell_cycle Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry_cell_cycle->quantify_cell_cycle

Caption: Workflow for in vitro anticancer activity assessment.

apoptosis_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Induces Stress Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Activates Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Postulated apoptosis induction pathway.

Conclusion

References

A Comparative Guide to 4-Phenyl-1,2,3-Thiadiazole-Based Inhibitors: Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of 4-phenyl-1,2,3-thiadiazole-based inhibitors. The focus is on their performance against various enzyme targets, with a particular emphasis on cytochrome P450 enzymes. Where available, supporting experimental data is presented alongside detailed methodologies to aid in the evaluation of this compound class for drug discovery programs.

Introduction to this compound Inhibitors

The 1,2,3-thiadiazole scaffold is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Derivatives of this core structure have been investigated for a range of biological activities. Notably, this compound has been identified as an inhibitor of specific cytochrome P450 (CYP) enzymes, key players in drug metabolism and xenobiotic detoxification. Understanding the selectivity profile of these inhibitors is crucial for predicting potential drug-drug interactions and off-target effects.

Data Presentation: Inhibition Profile

Quantitative data on the inhibitory activity of this compound and its derivatives against a broad panel of enzymes is limited in publicly available literature. However, foundational work has characterized their interaction with specific cytochrome P450 isoforms.

Table 1: Inhibition of Cytochrome P450 Isoforms by 1,2,3-Thiadiazole Derivatives

CompoundTarget EnzymeInhibition DataSpectral Dissociation Constant (Ks)Reference
4,5-disubstituted monocyclic 1,2,3-thiadiazolesCYP2B4, CYP2E1Inhibition of 1-phenylethanol oxidation2-50 µM[1]
4,5-diphenyl-1,2,3-thiadiazoleCYP2B4Type I spectral shiftNot specified[1]
4,5-diphenyl-1,2,3-thiadiazoleCYP2E1Type II spectral shiftNot specified[1]
4,5-diphenyl-1,2,3-thiadiazoleCYP1A2No spectral perturbationNot applicable[1]

Note: Specific IC50 values for this compound were not available in the reviewed literature abstracts; access to the full-text scientific paper is required for this detailed quantitative data.

Comparison with Isomeric Alternatives: 1,3,4-Thiadiazole Derivatives

In contrast to the focused CYP inhibition of the 1,2,3-thiadiazole scaffold, the isomeric 1,3,4-thiadiazole derivatives have been extensively studied as inhibitors of other enzyme classes, particularly kinases and cholinesterases. This highlights a potential for differential selectivity based on the thiadiazole isomer core.

Table 2: Inhibitory Activity of 1,3,4-Thiadiazole Derivatives (for Comparison)

Compound ClassTarget Enzyme ClassReported IC50 RangeKey Findings
2,5-disubstituted 1,3,4-thiadiazolesKinases (e.g., Abl, ERK1/2, VEGFR-2)Nanomolar to low micromolarPotent and selective inhibition of various cancer-related kinases.[2]
1,3,4-thiadiazole-based compoundsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Nanomolar to micromolarPotent and selective inhibition of cholinesterases, with potential for Alzheimer's disease treatment.[3][4]

This comparison suggests that the this compound core may offer a selective advantage for targeting CYP enzymes, while the 1,3,4-thiadiazole scaffold is more suited for developing kinase or cholinesterase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize thiadiazole-based inhibitors.

Cytochrome P450 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the metabolic activity of a specific CYP isoform. This is typically assessed by monitoring the formation of a metabolite from a known substrate.

Methodology:

  • Incubation: Recombinant human CYP enzymes or human liver microsomes are incubated with an isoform-specific probe substrate in the presence of a concentration range of the test inhibitor (e.g., this compound).

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

  • Metabolite Quantification: After a defined incubation period, the reaction is quenched, and the amount of metabolite formed is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by fitting the data to a dose-response curve.[1]

Kinase Inhibition Assay (Radiometric)

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase. Inhibition of the kinase results in a decrease in the incorporation of the radiolabel into the substrate.

Methodology:

  • Reaction Setup: A reaction mixture containing the target kinase, a specific substrate (peptide or protein), and a range of inhibitor concentrations is prepared in a suitable buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.

  • Substrate Capture: After incubation, the reaction mixture is spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Unincorporated radiolabeled ATP is removed by washing the membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) through the hydrolysis of a substrate, acetylthiocholine (or butyrylthiocholine), to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured at 412 nm.

Methodology:

  • Reagent Preparation: A solution of DTNB, the substrate (acetylthiocholine or butyrylthiocholine), and the enzyme (AChE or BuChE) are prepared in a phosphate buffer (pH 8.0).

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The substrate is added to initiate the reaction.

  • Spectrophotometric Measurement: The change in absorbance at 412 nm is monitored over time.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition is determined, and IC50 values are calculated.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a typical inhibitor screening workflow.

CYP2E1_Signaling_Pathway cluster_Metabolism CYP2E1-Mediated Metabolism cluster_StressResponse Cellular Stress Response Xenobiotics Xenobiotics (e.g., Ethanol, Drugs) CYP2E1 CYP2E1 Xenobiotics->CYP2E1 Metabolites Reactive Metabolites (e.g., Acetaldehyde) CYP2E1->Metabolites ROS Reactive Oxygen Species (ROS) CYP2E1->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress JNK JNK Pathway OxidativeStress->JNK PKC PKC Pathway OxidativeStress->PKC Apoptosis Apoptosis JNK->Apoptosis CellularDamage Cellular Damage PKC->CellularDamage Inhibitor This compound Inhibitor Inhibitor->CYP2E1

Caption: CYP2E1 Signaling Pathway and Inhibition.

Experimental_Workflow start Start: Compound Library (Thiadiazole Derivatives) primary_screen Primary Screening (Single High Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Hits selectivity_panel Selectivity Profiling (Panel of Related Enzymes) dose_response->selectivity_panel Potent Hits cellular_assay Cell-Based Assays (Toxicity and Efficacy) selectivity_panel->cellular_assay Selective Hits lead_optimization Lead Optimization cellular_assay->lead_optimization Promising Leads

Caption: Inhibitor Screening Workflow.

Conclusion

The available evidence suggests that this compound-based compounds are inhibitors of cytochrome P450 enzymes, particularly CYP2B4 and CYP2E1.[1] Their selectivity profile appears to differ significantly from the isomeric 1,3,4-thiadiazole derivatives, which have demonstrated potent activity against kinases and cholinesterases.[2][3][4] This distinction makes the this compound scaffold an interesting starting point for the development of selective CYP inhibitors. Further research, including comprehensive selectivity profiling and determination of precise inhibitory constants, is necessary to fully elucidate the therapeutic potential and liabilities of this compound class. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

comparative analysis of different synthetic routes to 4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1,2,3-thiadiazole scaffold is a significant structural motif in medicinal chemistry and materials science, valued for its diverse biological activities. The development of efficient and practical synthetic routes to this core is crucial for further research and application. This guide provides a comparative analysis of two prominent synthetic methodologies: the classic Hurd-Mori reaction and a modern, one-pot catalytic approach.

Route A: The Classic Hurd-Mori Synthesis

The Hurd-Mori synthesis is a foundational method for producing 1,2,3-thiadiazoles.[1] The process is typically a two-step sequence involving the initial formation of an activated hydrazone from a ketone, followed by cyclization using thionyl chloride (SOCl₂).[1] For the synthesis of this compound, acetophenone is the logical starting material. The ketone is first condensed with a hydrazine derivative, such as semicarbazide or tosylhydrazine, to form the corresponding acetophenone semicarbazone or tosylhydrazone. This intermediate is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent to facilitate the ring closure to the thiadiazole.

Hurd_Mori_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Acetophenone Acetophenone Hydrazone Hydrazone Acetophenone->Hydrazone  Tosylhydrazine  (or Semicarbazide) Product This compound Hydrazone->Product  SOCl₂  (Thionyl Chloride)

Caption: Workflow for the two-step Hurd-Mori synthesis.

Route B: Modern One-Pot Catalytic Synthesis

Refinements in synthetic methodology have led to more streamlined approaches. A notable modern alternative is the one-pot, iodine-catalyzed reaction of an aryl ketone, tosylhydrazine, and elemental sulfur.[2] This procedure bypasses the need to isolate the intermediate tosylhydrazone, significantly improving step-economy.[2] In this method, acetophenone, tosylhydrazine, and elemental sulfur are combined in a single reaction vessel. Using iodine (I₂) as a catalyst and dimethyl sulfoxide (DMSO) as both the solvent and an oxidant, the reaction proceeds directly to the this compound product in good yield.[2]

One_Pot_Synthesis Start Acetophenone + Tosylhydrazine + Sulfur (S₈) Product This compound Start->Product  I₂ (cat.), DMSO  100 °C

Caption: Workflow for the one-pot catalytic synthesis.

Comparative Data Analysis

The following table summarizes the key quantitative parameters for the two synthetic routes, allowing for a direct comparison of their efficiency and requirements.

ParameterRoute A: Classic Hurd-Mori SynthesisRoute B: Modern One-Pot Synthesis[2]
Starting Materials Acetophenone, Hydrazine derivativeAcetophenone, Tosylhydrazine, Sulfur (S₈)
Key Reagents Thionyl Chloride (SOCl₂)Iodine (I₂), DMSO
Number of Steps Two (Isolation of intermediate)One
Reaction Temperature Varies (Often reflux)100 °C
Reaction Time 4 - 8 hours (total)5 hours
Catalyst Required NoYes (Iodine)
Reported Yield Variable (Typically 40-70%)79%
Workup/Purification Aqueous workup, Column chromatographyQuenching, Extraction, Column chromatography

Detailed Experimental Protocols

Route A: Classic Hurd-Mori Synthesis (Representative Protocol)

Step 1: Synthesis of Acetophenone Tosylhydrazone

  • To a solution of acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add p-toluenesulfonylhydrazide (tosylhydrazine) (1.86 g, 10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield acetophenone tosylhydrazone.

Step 2: Cyclization to this compound

  • Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Suspend the dried acetophenone tosylhydrazone (2.88 g, 10 mmol) in an inert solvent such as dichloromethane (DCM) or toluene (30 mL).

  • Cool the mixture in an ice bath and add thionyl chloride (1.5 mL, ~20 mmol) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the excess thionyl chloride by slowly pouring the reaction mixture over crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route B: Modern One-Pot Catalytic Synthesis[2]
  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add acetophenone (0.3 mmol), tosylhydrazine (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (I₂) (10 mol%).

  • Degas the tube and backfill with argon gas; repeat this process three times.

  • Add dimethyl sulfoxide (DMSO) (3 mL) to the tube under an argon atmosphere.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the mixture for 5 hours.

  • After the reaction is complete (monitored by TLC), cool the solution to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford pure this compound (79% yield).[2]

References

Navigating the Novelty of Thiadiazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recently synthesized thiadiazole derivatives reveals a significant focus on the 1,3,4-thiadiazole scaffold, with a comparative lack of recent literature on novel 4-phenyl-1,2,3-thiadiazole compounds. This guide, therefore, pivots to a well-documented and highly active area of research: recently developed 5-phenyl-1,3,4-thiadiazole derivatives, offering a comparative analysis of their anticancer and antimicrobial properties. This pivot allows for a data-rich comparison for researchers, scientists, and drug development professionals.

The exploration of heterocyclic compounds continues to be a cornerstone of medicinal chemistry, with the thiadiazole nucleus standing out as a versatile pharmacophore. While the initial aim was to assess the novelty of this compound derivatives, a thorough literature search from late 2023 to 2025 indicates a predominant research focus on the 1,3,4-thiadiazole isomer. This guide presents a detailed comparison of newly synthesized 5-phenyl-1,3,4-thiadiazole derivatives, highlighting their potential as anticancer and antimicrobial agents.

Comparative Analysis of Biological Activity

Recent studies have unveiled a series of 5-phenyl-1,3,4-thiadiazole derivatives with promising biological activities. The primary areas of investigation have been their efficacy against various cancer cell lines and a spectrum of microbial pathogens.

Anticancer Activity

Newly synthesized 5-phenyl-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against several human cancer cell lines. The in vitro anticancer activity is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth.

A notable recent study focused on a series of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives and their anti-proliferative effects on human colon carcinoma (LoVo) and breast cancer (MCF-7) cell lines. One novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited potent activity with an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period[1]. For comparison, established anticancer drugs often exhibit IC50 values in the low micromolar range.

Another study highlighted a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, with the most active compound showing an IC50 value of 6.6 µM against the MCF-7 breast cancer cell line[2]. The structure-activity relationship (SAR) analyses in these studies often suggest that the nature and position of substituents on the phenyl ring at the 5-position of the thiadiazole core significantly influence the anticancer activity[3].

Table 1: Comparative Anticancer Activity of Newly Synthesized 5-Phenyl-1,3,4-Thiadiazole Derivatives

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)Reference
Newly Synthesized Derivatives
Derivative ALoVo (Colon)482.44[1]
MCF-7 (Breast)4823.29[1]
Derivative BMCF-7 (Breast)Not Specified6.6[2]
Established Anticancer Agent
DoxorubicinMCF-7 (Breast)48~1-10Standard Reference
Antimicrobial Activity

The antimicrobial potential of novel 5-phenyl-1,3,4-thiadiazole derivatives has also been a significant area of investigation. The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A recent study detailed the synthesis of a series of 1,3,4-thiadiazole derivatives and their evaluation against various bacterial and fungal strains[4]. The results indicated that some of the newly synthesized compounds exhibited good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with their efficacy being comparable to standard antibiotics in some cases[4].

Structure-activity relationship studies have shown that the presence of certain substituents on the phenyl ring can enhance the antimicrobial properties of these compounds[4].

Table 2: Comparative Antimicrobial Activity of Newly Synthesized 5-Phenyl-1,3,4-Thiadiazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Newly Synthesized Derivatives
Derivative CStaphylococcus aureusVaries[4]
Escherichia coliVaries[4]
Aspergillus nigerVaries[4]
Established Antibiotics
CiprofloxacinE. coli~0.004-2Standard Reference
FluconazoleA. niger~1-64Standard Reference

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microtiter Plates: A serial two-fold dilution of each synthesized compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Path Forward

To better understand the logical flow of drug discovery and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_development Further Development Start Starting Materials Reaction Cyclization Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: Experimental workflow for the synthesis and evaluation of novel thiadiazole derivatives.

Anticancer_Mechanism_Hypothesis Thiadiazole 5-Phenyl-1,3,4-Thiadiazole Derivative Target Cellular Target (e.g., Kinase, Tubulin) Thiadiazole->Target Signaling Inhibition of Proliferation Signaling Pathway Target->Signaling Apoptosis Induction of Apoptosis Target->Apoptosis CellDeath Cancer Cell Death Signaling->CellDeath Apoptosis->CellDeath

Caption: Hypothesized mechanism of anticancer action for 5-phenyl-1,3,4-thiadiazole derivatives.

References

Benchmarking the Biological Activity of 4-Phenyl-1,2,3-Thiadiazole Against Known Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-phenyl-1,2,3-thiadiazole and its derivatives against established therapeutic agents. The data presented is compiled from various preclinical studies to offer a benchmark for its potential in drug discovery and development. While specific data for this compound is limited, this guide draws upon findings from structurally related 1,2,3-thiadiazole compounds to provide a substantive comparison.

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of kinases, tubulin polymerization, histone deacetylases (HDACs), and topoisomerases.

Comparative Efficacy of 1,2,3-Thiadiazole Derivatives and Standard Anticancer Drugs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2,3-thiadiazole derivatives against a range of cancer cell lines, benchmarked against the established chemotherapeutic agent, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
D-ring fused 1,2,3-thiadiazole deriv. (avg)T47D (Breast)0.042 - 0.058Doxorubicin0.04
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideLOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideHT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71

Note: Data for this compound was not specifically available. The table presents data for structurally related and other thiadiazole derivatives to provide a comparative context.

D-ring fused 1,2,3-thiadiazole derivatives have shown remarkable potency against human breast cancer T47D cells, with IC50 values comparable to that of the widely used chemotherapy drug, Adriamycin (Doxorubicin)[1]. Furthermore, other thiadiazole derivatives have demonstrated considerable efficacy against renal, melanoma, and colon cancer cell lines, in some cases exceeding the potency of Doxorubicin[2].

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antibacterial and antifungal properties. The following data compares the minimum inhibitory concentration (MIC) of 1,3,4-thiadiazole derivatives to the broad-spectrum antibiotic Ciprofloxacin and the antifungal agent Fluconazole. This data is presented to give an indication of the potential of the thiadiazole scaffold in antimicrobial applications.

Comparative Efficacy of Thiadiazole Derivatives and Standard Antimicrobial Agents
CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20 - 28Ciprofloxacin18 - 20
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineB. subtilis20 - 28Ciprofloxacin18 - 20
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amineA. niger32 - 42Fluconazole24 - 26
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineC. albicans32 - 42Fluconazole24 - 26

Fluorinated and chlorinated derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have exhibited good inhibitory effects against Gram-positive bacteria[3]. Additionally, derivatives with oxygenated substituents on the phenyl ring have shown significant antifungal activity[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the biological activities of thiadiazole compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with the test compound (e.g., this compound) at varying concentrations (typically ranging from 0.5 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of thiadiazole derivatives is attributed to their interaction with various cellular targets and signaling pathways.

Signaling_Pathways cluster_Anticancer Anticancer Mechanisms cluster_Cellular_Effects Cellular Effects Thiadiazole Thiadiazole Derivatives Kinases Kinase Inhibition (e.g., Abl, Src) Thiadiazole->Kinases Tubulin Tubulin Polymerization Inhibition Thiadiazole->Tubulin HDAC HDAC Inhibition Thiadiazole->HDAC Topoisomerase Topoisomerase Inhibition Thiadiazole->Topoisomerase CellCycle Cell Cycle Arrest Kinases->CellCycle Tubulin->CellCycle Apoptosis Apoptosis Induction HDAC->Apoptosis Topoisomerase->Apoptosis CellCycle->Apoptosis

Caption: Potential anticancer mechanisms of thiadiazole derivatives.

Thiadiazole derivatives have been shown to inhibit various kinases, including Bcr-Abl, which is crucial in chronic myelogenous leukemia[4]. They can also act as tubulin polymerization inhibitors, leading to cell cycle arrest. Furthermore, some derivatives function as HDAC inhibitors, which can induce apoptosis, and as topoisomerase inhibitors, which interfere with DNA replication and repair.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of a novel compound like this compound.

Experimental_Workflow Start Synthesis of This compound Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disk Diffusion) Start->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC Mechanism Mechanism of Action Studies (e.g., Kinase, HDAC assays) IC50->Mechanism MIC->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway Lead Lead Compound Identification Pathway->Lead

Caption: A generalized workflow for biological activity screening.

This structured approach ensures a comprehensive evaluation of the compound's therapeutic potential, from initial screening to understanding its molecular interactions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 4-Phenyl-1,2,3-thiadiazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Therefore, it must be treated as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is prohibited and can lead to environmental contamination and potential health hazards.[1][2][3]

Key Safety and Disposal Information

To facilitate quick reference, the following table summarizes the critical hazard and disposal information for this compound.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 25445-77-6
Hazard Class Acute toxicity - oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity (single exposure) (Category 3)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Primary Disposal Route Approved hazardous waste disposal plant[2]
Prohibited Disposal Do not dispose of down the drain or in regular trash. Do not allow to enter sewers, surface, or ground water.[2][4]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Select a Compatible, Leak-Proof Waste Container B->C Proceed to Containment D Label Container: 'Hazardous Waste' 'this compound' C->D E Transfer Waste into Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G Ready for Storage H Do Not Mix with Incompatible Wastes G->H I Contact Environmental Health & Safety (EHS) for Pickup G->I J Disposal at an Approved Waste Disposal Plant I->J

References

Essential Safety and Operational Protocols for Handling 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of 4-Phenyl-1,2,3-thiadiazole, a compound recognized as an irritant that is harmful if swallowed, and can cause skin, eye, and respiratory irritation. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard and Exposure Data

A clear understanding of the hazard profile and exposure limits of this compound is fundamental to its safe handling. The following table summarizes the key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Safety Glasses with Side Shields: To protect against splashes.

  • Chemical Safety Goggles: Required when there is a higher risk of splashing.

  • Face Shield: Should be worn in conjunction with safety goggles when handling larger quantities or during procedures with a significant risk of splashing.

Skin Protection
  • Laboratory Coat: A standard lab coat should be worn at all times.

  • Chemical-Resistant Apron: Recommended when handling larger quantities.

  • Closed-Toed Shoes: Mandatory for all laboratory work.

Respiratory Protection

Given that this compound can cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling the solid form which can generate dust.

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is recommended. If significant dust is present, a P100 particulate filter should be used in combination with the organic vapor cartridges.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Control cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_fume_hood Work in a Fume Hood prep_ppe->handling_fume_hood handling_weigh Weigh Solid Carefully handling_fume_hood->handling_weigh cleanup_spill Follow Spill Protocol handling_fume_hood->cleanup_spill In case of a spill handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate disposal_solid Solid Waste Collection cleanup_decontaminate->disposal_solid disposal_liquid Liquid Waste Collection cleanup_decontaminate->disposal_liquid cleanup_spill->disposal_solid disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_pickup Arrange for Hazardous Waste Pickup disposal_label->disposal_pickup

Safe Handling Workflow Diagram

Operational and Disposal Plans

A systematic approach to operations and waste disposal is essential for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure
  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific work area within a certified chemical fume hood for the procedure.

    • Have spill control materials readily accessible.

  • Handling the Compound:

    • Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves (Nitrile or Neoprene recommended).

    • Perform all manipulations of the solid compound within the fume hood to avoid inhalation of dust.

    • When weighing the solid, use a draft shield or a balance with a containment enclosure to minimize dust dispersal.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures:

    • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

    • Carefully remove and dispose of contaminated gloves in the designated solid waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for "Hazardous Solid Waste".

    • Ensure the waste container is compatible with the chemical and is kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.

    • Do not mix with other incompatible waste streams.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2][3][4][5]

By implementing these detailed safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-1,2,3-thiadiazole
Reactant of Route 2
4-Phenyl-1,2,3-thiadiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.